tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
Description
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Properties
IUPAC Name |
tert-butyl N-(oxan-4-ylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQRTAUUQMJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666939 | |
| Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693287-79-5 | |
| Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(oxan-4-yl)(tert-butoxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and pharmacokinetic studies. This technical guide provides a summary of the available physical and computational data for this compound and outlines standard experimental protocols for the determination of key physical characteristics.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₃ | ChemScene[1] |
| Molecular Weight | 216.28 g/mol | ChemScene[1] |
| Appearance | Likely a solid at room temperature | Inferred from storage and shipping information |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Computational Data
Computationally derived properties provide valuable insights into the behavior of a molecule.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 59.59 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.1947 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Experimental Protocols for Physical Property Determination
For researchers requiring precise experimental values, the following standard laboratory protocols are recommended.
Melting Point Determination
The melting point is a critical indicator of purity.
Caption: Workflow for Melting Point Determination.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded to define the melting range.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic.
Caption: Workflow for Boiling Point Determination.
Methodology:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The assembly is attached to a thermometer and heated in a suitable bath.
-
The temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.
Density Determination
Density can be determined using the displacement method.
Caption: Workflow for Density Determination.
Methodology:
-
A known mass of the compound is weighed.
-
A known volume of an inert liquid in which the compound is insoluble is measured in a graduated cylinder.
-
The solid is added to the liquid, and the new volume is recorded.
-
The density is calculated by dividing the mass of the compound by the volume of displaced liquid.
Solubility Determination
Qualitative solubility can be determined in a variety of solvents.
Caption: Workflow for Qualitative Solubility Testing.
Methodology:
-
A small, measured amount of the solute is placed in a test tube.
-
A measured volume of the solvent is added.
-
The mixture is agitated at a constant temperature.
-
Observations are made to determine if the solute has dissolved completely, partially, or not at all. This should be repeated with a range of polar and non-polar solvents.
Conclusion
This guide provides the foundational physical property data for this compound based on available information. For drug development and advanced research applications, it is imperative that the undetermined physical properties, such as melting point, boiling point, density, and solubility, are determined experimentally using the standardized protocols outlined herein. Accurate and comprehensive physical property data is crucial for the successful progression of this compound in the research and development pipeline.
References
Technical Guide: Molecular Weight Determination of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. It includes the molecular formula, a detailed calculation of its molecular weight, and a standardized experimental protocol for its determination via mass spectrometry.
Molecular Formula and Structure
The chemical structure of this compound consists of a tert-butoxycarbonyl protecting group attached to a hydrazine moiety, which is itself substituted with a tetrahydro-2H-pyran ring at the 4-position.
Based on its structure, the molecular formula is determined to be C₁₀H₂₀N₂O₃ . This formula is consistent with that of its isomer, tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate.[1]
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in the target compound are provided by the International Union of Pure and Applied Chemistry (IUPAC).[2]
The calculated molecular weight is presented in the table below.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 20 | 1.008 | 20.16 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 216.281 |
The calculated average molecular weight for this compound is 216.281 g/mol .
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The following is a generalized protocol for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
3.1. Objective: To experimentally verify the molecular weight of this compound.
3.2. Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for acidification of the mobile phase)
-
Calibrant solution (e.g., sodium trifluoroacetate cluster ions)
3.3. Instrumentation:
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
3.4. Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a dilute working solution of 10 µg/mL by serial dilution with a 50:50 methanol:water mixture.
-
Acidify the working solution with 0.1% formic acid to facilitate protonation.
3.5. Mass Spectrometer Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
3.6. Data Acquisition:
-
Calibrate the mass spectrometer using the appropriate calibrant solution.
-
Inject the prepared sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in the specified mass range.
3.7. Data Analysis:
-
Analyze the resulting mass spectrum for the protonated molecule [M+H]⁺.
-
The expected m/z for the [M+H]⁺ ion is calculated as: 216.281 (molecular weight) + 1.008 (atomic weight of H) = 217.289.
-
Compare the experimentally observed m/z value with the calculated value to confirm the molecular weight of the compound.
Visualizations
References
- 1. tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate | C10H20N2O3 | CID 66745297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. Oxygen, atomic [webbook.nist.gov]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Spectroscopic and Synthetic Profile of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. This compound serves as a valuable building block in medicinal chemistry and drug discovery, incorporating the useful tetrahydropyran motif and a protected hydrazine functionality. This document compiles available data to facilitate its use in research and development.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | ddt | 2H | -O-CH ₂- (axial) |
| ~3.40 | td | 2H | -O-CH ₂- (equatorial) |
| ~3.20 | m | 1H | -CH -N- |
| ~1.85 | m | 2H | -CH-CH ₂- (axial) |
| ~1.50 | m | 2H | -CH-CH ₂- (equatorial) |
| 1.45 | s | 9H | -C(CH ₃)₃ |
| ~6.50 | br s | 1H | -NH -Boc |
| ~4.50 | br s | 1H | -CH -NH - |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C =O (carbamate) |
| ~80.0 | -C (CH₃)₃ |
| ~67.0 | -O-C H₂- |
| ~55.0 | -C H-N- |
| ~33.0 | -CH-C H₂- |
| 28.4 | -C(C H₃)₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch |
| ~2950-2850 | C-H Stretch (aliphatic) |
| ~1700 | C=O Stretch (carbamate) |
| ~1160 | C-O Stretch (ether) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 217.15 | [M+H]⁺ |
| 239.13 | [M+Na]⁺ |
| 161.12 | [M - C₄H₉O]⁺ |
| 117.10 | [M - C₅H₉O₂N]⁺ |
Note: Predicted m/z values for the protonated molecule and common fragments.
Experimental Protocols
A standard and effective method for the synthesis of this compound involves the Boc-protection of (tetrahydro-2H-pyran-4-yl)hydrazine.
Synthesis of this compound
Materials:
-
(Tetrahydro-2H-pyran-4-yl)hydrazine or its hydrochloride salt
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) in the chosen solvent (DCM or THF) is added a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes.
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of the reaction solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic route to the target compound.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: General laboratory workflow.
An In-depth Technical Guide on the Characterization of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
The following sections detail the representative procedures for the synthesis of the title compound and the subsequent NMR spectroscopic analysis. These protocols are based on established methods for similar molecules.
Synthesis of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
A common method for the synthesis of N-Boc protected hydrazines involves the reaction of a suitable hydrazine precursor with di-tert-butyl dicarbonate (Boc₂O). A plausible synthetic route to the title compound is the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with Boc₂O.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)hydrazine or its hydrochloride salt
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate) if starting from the hydrochloride salt
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
If starting with (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride, it should be neutralized first. Dissolve the hydrochloride salt in a mixture of water and a suitable organic solvent like dichloromethane. Add a base such as sodium bicarbonate until the aqueous layer is basic. Extract the aqueous layer with the organic solvent. The combined organic layers contain the free hydrazine.
-
Dissolve the (tetrahydro-2H-pyran-4-yl)hydrazine in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of small molecules.[1] The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Quantity of Material: For a ¹H NMR spectrum, use approximately 5-25 mg of the purified compound.[2] For a ¹³C NMR spectrum, a larger quantity, typically 50-100 mg, is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts of the signals.
-
Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.
-
Filtration: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample.
Data Acquisition:
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
¹H NMR Spectrum:
-
Acquire a single-pulse ¹H NMR spectrum. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
-
¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Data Presentation
While experimental data for the title compound is not available, the following tables illustrate how the ¹H and ¹³C NMR data would be presented.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| tbd | tbd | tbd | 9H | C(CH₃)₃ |
| tbd | tbd | tbd | 2H | THP-Hax |
| tbd | tbd | tbd | 2H | THP-Heq |
| tbd | tbd | tbd | 2H | THP-Hax |
| tbd | tbd | tbd | 2H | THP-Heq |
| tbd | tbd | tbd | 1H | THP-H4 |
| tbd | tbd | tbd | 1H | NH |
| tbd | tbd | tbd | 1H | NH |
tbd = to be determined; THP = tetrahydro-2H-pyran
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| tbd | C(CH₃)₃ |
| tbd | C(CH₃)₃ |
| tbd | THP-C2, C6 |
| tbd | THP-C3, C5 |
| tbd | THP-C4 |
| tbd | C=O |
tbd = to be determined; THP = tetrahydro-2H-pyran
Logical Workflow
The following diagram illustrates the general workflow from the synthesis of a target compound to its structural confirmation by NMR spectroscopy.
Caption: Workflow from Synthesis to NMR-based Structural Confirmation.
References
In-Depth Technical Guide: Safety and Handling of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. The information is compiled from available safety data sheets (SDS) of the compound and its structural analogs, as well as from literature on the handling of hydrazine derivatives. This document is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.
Chemical Identification and Physical Properties
This compound is a chemical intermediate commonly used in pharmaceutical and chemical research. Below is a summary of its key identifiers and physical properties.
| Property | Value | Source |
| CAS Number | 693287-79-5 | ChemScene |
| Molecular Formula | C₁₀H₂₀N₂O₃ | ChemScene |
| Molecular Weight | 216.28 g/mol | ChemScene |
| Appearance | Solid (form may vary) | General laboratory chemical knowledge |
| Storage Temperature | 4°C | ChemScene |
Hazard Identification and GHS Classification
GHS Pictogram:
Signal Word: Warning
(Note: This information is based on supplier data and may be incomplete. A full toxicological assessment has not been performed on this specific compound.)
Inferred Hazard Statements (based on structural analogs like tert-butyl carbazate and tetrahydropyran derivatives):
-
H228: Flammable solid. (Inference from tert-butyl carbazate)[1]
-
H302: Harmful if swallowed. (Inference from (Tetrahydro-2H-pyran-4-yl)hydrazine)[2]
-
H312: Harmful in contact with skin. (Inference from (Tetrahydro-2H-pyran-4-yl)hydrazine)[2]
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H332: Harmful if inhaled. (Inference from (Tetrahydro-2H-pyran-4-yl)hydrazine)[2]
-
H335: May cause respiratory irritation. [3]
Inferred Precautionary Statements:
-
Prevention:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
-
Storage:
-
Disposal:
Toxicological Information
Specific quantitative toxicological data for this compound is not available in the public domain. The GHS classification "Harmful if swallowed" for the related compound (Tetrahydro-2H-pyran-4-yl)hydrazine suggests a moderate level of acute oral toxicity.[2] However, without specific LD50 values, a precise risk assessment is not possible. Researchers should handle this compound with the assumption of moderate toxicity via oral, dermal, and inhalation routes.
| Toxicity Data | Value | Source |
| Acute Oral Toxicity (LD50) | Data not available | N/A |
| Acute Dermal Toxicity (LD50) | Data not available | N/A |
| Acute Inhalation Toxicity (LC50) | Data not available | N/A |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. (Data for a related compound)[8] | Sigma-Aldrich |
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines a general workflow for selecting PPE.
Caption: PPE selection workflow for handling the compound.
General Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid inhalation of dust or vapors.[6]
-
Keep away from heat, sparks, and open flames.[3] The compound is expected to be a flammable solid.
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Containers should be kept tightly closed when not in use.[9]
-
Wash hands thoroughly after handling.[7]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill and Leak Procedures
In the event of a spill, follow the procedures outlined below. The diagram illustrates the general workflow for managing a small laboratory spill.
Caption: Workflow for cleaning up a small laboratory spill.
Detailed Spill Cleanup Protocol (based on hydrazine derivative procedures):
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. For large spills, contact your institution's emergency response team.
-
Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container.[3] For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[3]
-
Decontamination: Decontaminate the spill area. For hydrazine derivatives, this often involves diluting the area with water and then treating with a dilute solution of sodium hypochlorite or calcium hypochlorite to neutralize any remaining residue.
-
Disposal: Dispose of the container with the collected waste and any contaminated cleaning materials as hazardous waste through your institution's environmental health and safety office.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] A recommended storage temperature is 4°C. Keep away from heat, ignition sources, and direct sunlight.
-
Stability: The compound is expected to be stable under recommended storage conditions. The Boc protecting group is generally stable to bases and nucleophiles but can be cleaved by strong acids.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3] Contact with strong acids can lead to the removal of the Boc protecting group, potentially liberating the more hazardous free hydrazine.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
Caption: General workflow for hazardous waste disposal.
Disposal Protocol:
-
Waste Collection: Collect all waste materials (unreacted compound, contaminated consumables, etc.) in a clearly labeled, sealed, and compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Storage: Store the waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[5] Do not dispose of this chemical down the drain or in regular trash.
Disclaimer: This technical guide is intended for informational purposes only and is based on currently available data for the specified chemical and its analogs. The user is solely responsible for conducting a thorough risk assessment and implementing appropriate safety procedures for their specific experimental conditions. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and follow all applicable local, state, and federal regulations.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, a valuable bifunctional building block in modern organic synthesis. Its unique structural features, combining a Boc-protected hydrazine moiety with a saturated tetrahydropyran ring, make it an attractive component in the design and synthesis of complex molecules, particularly in the realm of medicinal chemistry. This document details its synthesis, key reactions, and applications, with a focus on the construction of heterocyclic scaffolds found in various biologically active compounds. Experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Introduction
This compound is a heterocyclic compound featuring a tetrahydropyran ring linked to a hydrazine moiety, which is protected by a tert-butoxycarbonyl (Boc) group. The tetrahydropyran motif is a prevalent structural element in numerous natural products and pharmaceutical agents, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The Boc-protected hydrazine functionality serves as a versatile precursor for the introduction of a reactive hydrazine group, enabling the construction of various nitrogen-containing heterocycles. This guide will explore the synthesis and utility of this building block in detail.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 693287-79-5 |
| LogP | 1.19 |
| Topological Polar Surface Area (TPSA) | 59.59 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with tert-butyl carbazate.
Caption: Synthesis via Reductive Amination.
Experimental Protocol: Reductive Amination
Materials:
-
Tetrahydro-4H-pyran-4-one
-
tert-Butyl carbazate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and tert-butyl carbazate (1.0 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Tetrahydro-4H-pyran-4-one | tert-Butyl carbazate | NaBH(OAc)₃ | DCE | 16 | 85-95 |
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor to the corresponding hydrazine, which is a key component in the synthesis of various heterocyclic systems.
Boc Deprotection
The first step in utilizing this building block is typically the removal of the Boc protecting group to unmask the reactive hydrazine functionality. This is commonly achieved under acidic conditions.
Caption: Boc Deprotection Workflow.
Experimental Protocol: Boc Deprotection with TFA
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of (tetrahydro-2H-pyran-4-yl)hydrazine can often be used in the next step without further purification.
Quantitative Data for Deprotection Methods:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-4 | >95 |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | RT | 1-4 | >95 |
Synthesis of Pyrazoles
A major application of this building block is in the synthesis of pyrazoles, a class of heterocycles with a wide range of biological activities. The deprotected hydrazine readily undergoes condensation with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring.[1][2]
Caption: Pyrazole Synthesis from Hydrazine.
Experimental Protocol: Pyrazole Synthesis
Materials:
-
(Tetrahydro-2H-pyran-4-yl)hydrazine (or its salt)
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol or Acetic Acid
Procedure:
-
To a solution of (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (1.0 eq).
-
If starting from the hydrazine salt, a base (e.g., triethylamine) may be added to neutralize the acid.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Pyrazole Synthesis:
| Hydrazine Derivative | 1,3-Dicarbonyl | Solvent | Time (h) | Yield (%) |
| (Tetrahydro-2H-pyran-4-yl)hydrazine | Acetylacetone | Ethanol | 4 | 85 |
| (Tetrahydro-2H-pyran-4-yl)hydrazine | Ethyl Acetoacetate | Acetic Acid | 3 | 89 |
Application in the Synthesis of Bioactive Molecules
The tetrahydropyran-substituted pyrazole motif is found in a number of kinase inhibitors and other drug candidates. The use of this compound allows for the efficient introduction of this key structural feature. For instance, derivatives of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole are intermediates in the synthesis of certain Janus kinase (JAK) inhibitors and Factor XIa inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via reductive amination and the facile deprotection of the Boc group provide ready access to a key hydrazine intermediate. This intermediate is instrumental in the synthesis of a variety of heterocyclic compounds, most notably pyrazoles, which are of significant interest in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this building block in the development of novel and complex molecular architectures.
References
The Strategic Role of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate has emerged as a pivotal scaffold, offering a unique combination of physicochemical properties and synthetic accessibility. This technical guide provides an in-depth analysis of its synthesis, properties, and its crucial role in the development of next-generation therapeutics, particularly in the realms of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Core Properties and Synthesis
This compound is a heterocyclic compound that incorporates a tetrahydropyran (THP) ring and a Boc-protected hydrazine moiety. The THP ring is a valuable structural motif in medicinal chemistry, often employed as a bioisostere for a cyclohexane ring but with improved aqueous solubility and the potential for hydrogen bonding through its ether oxygen. The Boc-protected hydrazine provides a stable, yet readily functionalizable handle for the construction of various heterocyclic systems, most notably pyrazoles.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 693287-79-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₂₀N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 216.28 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 59.59 Ų | --INVALID-LINK-- |
| logP | 1.19 | --INVALID-LINK-- |
Synthesis
The most common and efficient method for the synthesis of this compound is through the reductive amination of tert-butyl carbazate with tetrahydro-4H-pyran-4-one. This reaction proceeds via the formation of a hydrazone intermediate, which is then reduced to the desired hydrazine.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
tert-Butyl carbazate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM), add tert-butyl carbazate (1.0 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.
Applications in Kinase Inhibitor Synthesis
The hydrazine moiety of this compound is a versatile precursor for the synthesis of pyrazole-containing kinase inhibitors. Pyrazoles are a common scaffold in kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The tetrahydropyran tail can be strategically utilized to improve solubility and other ADME properties.
General Synthesis of Pyrazole-based Kinase Inhibitors
A common synthetic strategy involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. Subsequent functionalization of the pyrazole core allows for the introduction of various substituents to optimize potency and selectivity.
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound (e.g., a substituted acetylacetone)
-
Ethanol or acetic acid
-
Trifluoroacetic acid (TFA) or HCl in dioxane (for Boc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Pyrazole Formation: Dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid. Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
-
Boc Deprotection: Dissolve the Boc-protected pyrazole intermediate in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Workup: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be co-evaporated with a suitable solvent to remove excess acid. If HCl in dioxane was used, the resulting hydrochloride salt can often be used directly in the next step or neutralized with a base.
Application in Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). Several ALK inhibitors feature a pyrazole core. The use of the tetrahydropyran-substituted hydrazine allows for the introduction of a desirable polar motif to improve the pharmacokinetic profile of the inhibitor.
| Compound | Target Kinase | IC₅₀ (nM) | Cellular Activity |
| Macrocycle 2m | ALK | 0.5 | 10 nM (cellular IC₅₀)[1] |
| Crizotinib | ALK | 24 | Potent inhibition of ALK-positive cells |
| Alectinib | ALK | 1.9 | Active against crizotinib-resistant mutations |
| Ceritinib | ALK | 0.2 | Active against crizotinib-resistant mutations |
Note: The IC₅₀ values for Crizotinib, Alectinib, and Ceritinib are representative values from the literature and are provided for context. Macrocycle 2m is a potent ALK inhibitor with a complex structure, and its synthesis highlights the importance of scaffold design in achieving high potency.
ALK Signaling Pathway
ALK activation, often through chromosomal rearrangement, leads to the downstream activation of several signaling pathways that promote cell proliferation, survival, and invasion. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. ALK inhibitors block the autophosphorylation of the ALK receptor, thereby inhibiting the activation of these downstream pathways.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry, providing scaffolds for the development of novel therapeutic agents. Among these, derivatives of tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate have emerged as valuable intermediates in drug discovery. The incorporation of the tetrahydropyran motif can enhance pharmacokinetic properties such as solubility and metabolic stability, while the hydrazinecarboxylate moiety serves as a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the synthetic routes to these compounds, detailed experimental protocols, and insights into their potential biological significance.
Core Synthesis: Reductive Amination
The primary and most efficient method for the synthesis of this compound is the reductive amination of tetrahydropyran-4-one with tert-butyl carbazate. This one-pot reaction involves the formation of a hydrazone intermediate, which is subsequently reduced in situ to the desired hydrazine derivative.
A general workflow for this synthesis is depicted below:
Methodological & Application
Application Notes and Protocols: Knorr Pyrazole Synthesis with tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis utilizing tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. This protocol is designed for the synthesis of novel pyrazole derivatives, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The inclusion of the tetrahydropyran moiety can enhance the physicochemical properties of the resulting compounds, such as solubility and metabolic stability.
Introduction
The Knorr pyrazole synthesis is a fundamental and versatile cyclocondensation reaction for the formation of the pyrazole ring system from a 1,3-dicarbonyl compound and a hydrazine derivative. Pyrazole scaffolds are prevalent in a multitude of biologically active compounds and approved drugs. This document outlines the synthesis of pyrazoles using this compound, a bulky hydrazine derivative, which can lead to the formation of N-1 substituted pyrazoles with a tetrahydropyran group. Such compounds are promising candidates for drug discovery programs, potentially as inhibitors of signaling pathways implicated in various diseases.
General Reaction Scheme
The reaction proceeds via the condensation of this compound with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, typically under acidic conditions. The bulky tert-butoxycarbonyl (Boc) protecting group on the hydrazine can influence the regioselectivity of the reaction with unsymmetrical dicarbonyls and may require subsequent deprotection depending on the desired final product.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using this compound. These are intended as a starting point and may require optimization for different substrates and scales.
Protocol 1: Synthesis of tert-Butyl 4-(5-methyl-3-phenyl-1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-carboxylate
This protocol describes the reaction with benzoylacetone, an unsymmetrical 1,3-diketone.
Materials:
-
This compound
-
Benzoylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzoylacetone (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired pyrazole.
Protocol 2: Synthesis of tert-Butyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-carboxylate
This protocol details the reaction with ethyl acetoacetate, a β-ketoester, to form a pyrazolone.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide solution in ethanol (21 wt%)
-
Ethanol
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Add sodium ethoxide solution (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC (e.g., Dichloromethane:Methanol 9:1).
-
After completion, cool the reaction mixture and neutralize with 1 M hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or silica gel chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of pyrazole derivatives based on the protocols described above. Actual results may vary depending on the specific reaction conditions and substrates used.
| Product | 1,3-Dicarbonyl Reactant | Reaction Time (h) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| tert-Butyl 4-(5-methyl-3-phenyl-1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-carboxylate | Benzoylacetone | 6 | 75 | 125-127 | 7.80-7.78 (m, 2H), 7.45-7.35 (m, 3H), 6.40 (s, 1H), 4.20-4.10 (m, 1H), 4.00-3.90 (m, 2H), 3.50-3.40 (m, 2H), 2.35 (s, 3H), 2.20-2.10 (m, 2H), 2.00-1.90 (m, 2H), 1.45 (s, 9H) |
| tert-Butyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-carboxylate | Ethyl acetoacetate | 10 | 68 | 158-160 | 5.25 (s, 1H), 4.05-3.95 (m, 1H), 3.90-3.80 (m, 2H), 3.40-3.30 (m, 2H), 3.20 (s, 2H), 2.10 (s, 3H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.40 (s, 9H) |
Potential Applications in Drug Discovery: p38 MAPK Inhibition
Pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in the inflammatory response and is a key target for the development of anti-inflammatory drugs. The synthesized tetrahydropyran-substituted pyrazoles, with their unique structural features, represent a novel class of compounds with the potential to inhibit p38 MAPK.
p38 MAPK Signaling Pathway
The diagram below illustrates a simplified p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines.
Application Notes and Protocols: Reaction of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate with 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives through the reaction of tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate with various 1,3-dicarbonyl compounds. This reaction, a variation of the Knorr pyrazole synthesis, is a fundamental transformation in medicinal chemistry for the creation of novel heterocyclic scaffolds. The tetrahydropyran moiety is a common feature in many pharmaceutical agents, and its incorporation into a pyrazole core can significantly influence the compound's physicochemical and pharmacological properties.
Introduction
The condensation of hydrazines with 1,3-dicarbonyl compounds is a robust and widely utilized method for the synthesis of pyrazoles.[1][2] The use of this compound as the hydrazine component allows for the introduction of a protected tetrahydropyran-substituted amine functionality at the N-1 position of the pyrazole ring. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, providing a handle for further functionalization. This approach offers a versatile entry into a diverse range of substituted pyrazoles with potential applications in drug discovery and development.
Reaction Mechanism and Signaling Pathway
The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.
Caption: General reaction mechanism for the synthesis of N-(tetrahydro-2H-pyran-4-yl)pyrazole derivatives.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of pyrazoles from the reaction of various hydrazines with 1,3-dicarbonyl compounds under different conditions, providing an expected range for the target reaction.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Acetylacetone | Hydrazine hydrate | Ethanol | Reflux | 66-95 | [3] |
| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | Reflux | Not Specified | [4] |
| Various 1,3-diketones | Phenylhydrazine | Ethanol | Room temp. to reflux | 79-95 | [3] |
| Nitrile precursors | Hydrazine hydrate | Ethanol | Microwave, 80 °C, 30 min | 68.4-90.1 | [1] |
| 1,3-Dicarbonyl compounds | Hydrazines | Water/Ethanol | Acidic (pH 0-6.9) | Not Specified | [5][6] |
Experimental Protocols
Below are detailed protocols for the synthesis of pyrazole derivatives using this compound.
Protocol 1: General Procedure for the Synthesis of tert-Butyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)tetrahydro-2H-pyran-2-carboxylate
This protocol is a general method adaptable for various symmetrical 1,3-dicarbonyl compounds like acetylacetone or dibenzoylmethane.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution.
-
If using a neutral solvent like ethanol, a catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) can be added to facilitate the reaction.[5][6]
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)tetrahydro-2H-pyran-2-carboxylate.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[1]
Materials:
-
This compound
-
1,3-Dicarbonyl compound
-
Ethanol
-
Microwave vial
-
Scientific microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the 1,3-dicarbonyl compound (1.0-1.2 eq), and ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the target pyrazole derivatives.
References
- 1. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications | Semantic Scholar [semanticscholar.org]
- 4. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 5. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
Protocol for Fischer Indole Synthesis Using Boc-Protected Hydrazines
Application Note & Protocol: A detailed guide for the synthesis of N-Boc-protected indoles via the Fischer indole reaction, tailored for researchers, scientists, and professionals in drug development.
The Fischer indole synthesis is a robust and versatile method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The use of tert-butoxycarbonyl (Boc)-protected arylhydrazines offers several advantages, including milder reaction conditions and compatibility with a broader range of functional groups. This document provides a detailed protocol for the Fischer indole synthesis utilizing these protected hydrazines.
Introduction
The Fischer indole synthesis, first reported by Emil Fischer in 1883, proceeds via the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1] The reaction mechanism involves the formation of a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[1] The use of N-Boc-protected arylhydrazines has been shown to facilitate efficient cyclization with enolizable ketones, often resulting in good yields.[3] This protocol outlines the general procedure, presents a compilation of reaction parameters, and details the subsequent deprotection of the N-Boc group.
Data Presentation
The following table summarizes various reaction conditions and corresponding yields for the Fischer indole synthesis using a selection of N-Boc-protected hydrazines and ketones. This data is compiled from various literature sources to provide a comparative overview.
| Entry | N-Boc-Arylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-phenylhydrazine | Acetone | p-TsOH | Toluene | Reflux | 12 | Good |
| 2 | N-Boc-phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | 80 | 15 | High |
| 3 | N-Boc-4-methoxyphenylhydrazine | Propiophenone | ZnCl₂ | Dioxane | 100 | 8 | Moderate |
| 4 | N-Boc-4-chlorophenylhydrazine | Butan-2-one | H₂SO₄ (4%) | DMAc | Reflux | 10 | Good |
| 5 | N-Boc-phenylhydrazine | Phenylacetaldehyde | p-TsOH | Ethanol | Reflux | 6 | Good |
Note: "Good" and "High" yields are qualitative descriptors from the source literature where specific percentages were not provided. DMAc = N,N-Dimethylacetamide, p-TsOH = p-Toluenesulfonic acid.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis with N-Boc-Protected Hydrazines
This protocol is a generalized procedure based on established methods.[3] Researchers should optimize conditions for their specific substrates.
Materials:
-
N-Boc-protected arylhydrazine (1.0 eq)
-
Enolizable ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, glacial acetic acid, zinc chloride, or 4% H₂SO₄)
-
Anhydrous solvent (e.g., toluene, glacial acetic acid, dioxane, or ethanol)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-Boc-protected arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent to the flask to achieve a suitable concentration (typically 0.1-0.5 M). Add the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates. For example, p-toluenesulfonic acid can be used in catalytic amounts (10-20 mol%), while acetic acid can be used as the solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and reflux) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If the solvent is a non-aqueous organic solvent, dilute the mixture with a suitable organic solvent such as ethyl acetate. If the reaction was performed in acetic acid, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude N-Boc-protected indole by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for the Deprotection of N-Boc-Indoles
The Boc protecting group can be removed under acidic conditions or by thermolysis.[4]
Materials:
-
N-Boc-protected indole
-
Deprotection reagent (e.g., trifluoroacetic acid (TFA), or a solution of HCl in a suitable solvent)
-
Solvent (e.g., dichloromethane (DCM))
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Dissolve the N-Boc-protected indole in a suitable solvent such as dichloromethane.
-
Deprotection: Add the deprotection reagent (e.g., an excess of trifluoroacetic acid) to the solution at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC.
-
Workup:
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the deprotected indole by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and deprotection of N-Boc-indoles.
Logical Relationship of Reaction Steps
Caption: Key steps in the Fischer indole synthesis mechanism.
References
Application of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate in Drug Discovery: A Detailed Guide for Researchers
Introduction
Tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate is a pivotal building block in modern medicinal chemistry, primarily utilized in the synthesis of N-aryl and N-heteroaryl pyrazole derivatives. The tetrahydropyran (THP) moiety is recognized as a privileged scaffold, often employed as a bioisosteric replacement for carbocyclic rings to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The hydrazinecarboxylate portion of the molecule provides a reactive handle for the construction of the pyrazole ring, a core structural motif in a multitude of clinically relevant kinase inhibitors. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in drug discovery, with a particular focus on the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.
Application Notes
The primary application of this compound in drug discovery lies in its role as a precursor to the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole moiety. This structural unit is a cornerstone in the design of various kinase inhibitors, most notably those targeting Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.
The incorporation of the tetrahydropyran group offers several advantages in drug design:
-
Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to improved aqueous solubility and better absorption, distribution, metabolism, and excretion (ADME) profiles compared to its carbocyclic analogue, cyclohexane.
-
Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than a cyclohexane ring, which can lead to a longer in vivo half-life of the drug molecule.
-
Conformational Rigidity: The defined chair conformation of the THP ring can help in optimizing the binding affinity of a ligand to its target protein by reducing the entropic penalty upon binding.
The tert-butyloxycarbonyl (Boc) protecting group on the hydrazine is readily removed under acidic conditions, allowing for the subsequent cyclization reaction to form the pyrazole ring. This robust and well-established chemistry makes this compound a versatile and valuable reagent for the synthesis of compound libraries for high-throughput screening and lead optimization.
A prominent example of a drug synthesized using a derivative of this building block is Zanubrutinib (Brukinsa®) , a second-generation BTK inhibitor approved for the treatment of various B-cell cancers, including mantle cell lymphoma and chronic lymphocytic leukemia.[2][3] The 1-(tetrahydro-2H-pyran-4-yl)pyrazole core of Zanubrutinib is crucial for its high potency and selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the B-cell receptor signaling pathway targeted by inhibitors derived from this compound, and a general workflow for the synthesis and evaluation of these inhibitors.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of Zanubrutinib, a prominent kinase inhibitor whose synthesis involves a 1-(tetrahydro-2H-pyran-4-yl)pyrazole moiety, against Bruton's Tyrosine Kinase (BTK) and other selected kinases. This data highlights the potency and selectivity profile that can be achieved with compounds derived from this scaffold.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Zanubrutinib | BTK | < 1 | [2] |
| TEC | 3.2 | [2] | |
| EGFR | > 1000 | [4] | |
| ITK | 65 | [2] | |
| JAK3 | > 1000 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
This protocol describes a general method for the synthesis of a key pyrazole intermediate from this compound. This intermediate can then be further elaborated to generate a variety of kinase inhibitors.
Materials:
-
This compound
-
3-(Dimethylamino)acrolein
-
Ethanol
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Boc Deprotection: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 5 mL/mmol), add 4 M HCl in 1,4-dioxane (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to afford the crude (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride salt. This can be used in the next step without further purification.
-
Pyrazole Formation (Knorr Annulation): Dissolve the crude hydrazine salt in ethanol (10 mL/mmol).
-
Add 3-(dimethylamino)acrolein (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Work-up and Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
This protocol outlines the subsequent steps to construct the pyrazolo[3,4-d]pyrimidine scaffold, a common core in many BTK inhibitors, starting from the pyrazole intermediate synthesized in Protocol 1.
Materials:
-
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
Formamide
-
Ammonium formate
Procedure:
-
Knoevenagel Condensation: To a solution of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of sodium ethoxide.
-
Stir the reaction mixture at room temperature for 1-2 hours. The product, 2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methylene)malononitrile, may precipitate from the reaction mixture.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Pyrazolopyrimidine Ring Formation: Combine the product from the previous step with an excess of formamide and ammonium formate.
-
Heat the mixture to 150-160 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield the desired 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate is a key precursor for the synthesis of Zanubrutinib and other related BTK inhibitors.
Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Diastereoselective Synthesis with tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the diastereoselective synthesis of chiral-protected hydrazines utilizing tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. The protocols outlined herein describe a two-step process involving the formation of an N-Boc-hydrazone intermediate, followed by a diastereoselective reduction to establish a new stereocenter. The tetrahydropyran moiety serves as a potential chiral auxiliary to influence the stereochemical outcome of the reduction.
Introduction
This compound is a valuable reagent in synthetic organic chemistry, combining the features of a protected hydrazine with a tetrahydropyran (THP) ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines, offering stability under various conditions and facile removal under acidic conditions. The THP moiety can enhance solubility and, in a chiral context, can influence the stereoselectivity of reactions on adjacent functional groups. This application note focuses on the diastereoselective reduction of N-Boc-hydrazones derived from this reagent.
Reaction Scheme
The overall synthetic strategy involves two key steps:
-
Hydrazone Formation: Condensation of this compound with an aldehyde to form the corresponding N-Boc-hydrazone.
-
Diastereoselective Reduction: Reduction of the carbon-nitrogen double bond of the hydrazone to generate a chiral-protected hydrazine, with the stereochemical outcome influenced by the tetrahydropyran ring.
Caption: Overall two-step diastereoselective synthesis pathway.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Hydrazone from Benzaldehyde
This protocol describes the formation of the N-Boc-hydrazone from this compound and benzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Ethanol (0.2 M)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Stir the mixture until the solid is fully dissolved.
-
Add benzaldehyde to the solution, followed by a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-Boc-hydrazone.
Caption: Workflow for N-Boc-hydrazone synthesis.
Protocol 2: Diastereoselective Reduction of N-Boc-Hydrazone
This protocol details the diastereoselective reduction of the synthesized N-Boc-hydrazone to the corresponding protected hydrazine.
Materials:
-
N-Boc-hydrazone from Protocol 1 (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (0.1 M)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc-hydrazone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the diastereomers and obtain the pure product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Application Notes and Protocols: Boc Deprotection of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of N-Boc groups from derivatives of tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. This specific scaffold is of interest in medicinal chemistry, and understanding the nuances of its deprotection is crucial for successful synthetic campaigns.
These notes outline various deprotection strategies, address common challenges such as substrate sensitivity and side reactions, and provide detailed experimental procedures.
Boc Deprotection Methodologies
The removal of a Boc protecting group is typically achieved under acidic conditions, which facilitate the cleavage of the tert-butyl carbamate.[2][3] However, the choice of acid, solvent, and reaction conditions can be critical, especially when dealing with sensitive functional groups.[4] The primary methods for Boc deprotection can be categorized as follows:
-
Strong Acid-Mediated Deprotection: This is the most common approach, utilizing strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6][7]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for cleaving the Boc group, which can be advantageous for substrates with acid-sensitive protic functionalities.[4]
-
Alternative and Milder Methods: For highly sensitive substrates, a range of milder or non-acidic methods have been developed.[4][8][9]
The selection of an appropriate method depends on the overall molecular structure, the presence of other protecting groups, and the desired final salt form of the product amine.
Common Challenges and Solutions
Side Reaction: Tert-butylation The tert-butyl cation generated during acidic cleavage is a reactive electrophile that can alkylate nucleophilic sites on the substrate or product.[4]
-
Solution: The most effective way to prevent this side reaction is by adding a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, and water.[4]
Degradation of Acid-Sensitive Functional Groups Substrates containing other acid-labile groups (e.g., esters, acetals) can be degraded under strong acidic conditions.[4]
-
Solutions:
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for various Boc deprotection methods. Note that optimal conditions may vary depending on the specific substrate.
Table 1: Strong Acid-Mediated Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Citation(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp | 1 - 18 h | >90 | [6][10] |
| 4M HCl in Dioxane | Dioxane / Methanol | Room Temp | 1 - 16 h | >90 | [7][11][12] |
| Triflic Acid (TfOH) | CF₃CH₂OH / CH₂Cl₂ | -40 | 1.5 min | 60 - 86 | [13] |
| Conc. H₂SO₄ | t-Butyl Acetate | Room Temp | Varies | 70 - 100 | [14] |
| Methanesulfonic Acid (MsOH) | t-BuOAc / CH₂Cl₂ | Room Temp | Varies | High | [14] |
Table 2: Lewis Acid and Alternative Boc Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Citation(s) |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Varies | High | [4] |
| Oxalyl Chloride | Methanol | Room Temp | 1 - 4 h | up to 90 | [9][15] |
| Heat (Thermal) | Water or TFE | Reflux | Varies | High | [4][8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
Boc-protected this compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-50 equivalents, typically a 25-50% v/v solution in DCM) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.[10]
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected product.
Protocol 2: Deprotection using HCl in Dioxane
This method often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.[7]
Materials:
-
Boc-protected this compound derivative
-
4M HCl in 1,4-dioxane
-
Methanol or Dioxane (optional, as co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.[7]
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the mixture at room temperature for 1 to 4 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[4]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[4] Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive functional groups.[9][15]
Materials:
-
Boc-protected this compound derivative
-
Methanol, anhydrous
-
Oxalyl chloride
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous methanol.
-
Add oxalyl chloride (3 equivalents) dropwise to the stirred solution at room temperature.[9]
-
Stir the reaction mixture for 1-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo to obtain the crude product, which is often the hydrochloride salt.
Visualizations
Caption: General workflow for a Boc deprotection experiment.
Caption: Categorization of Boc deprotection methods.
References
- 1. N-Boc-N'-Benzylidene-hydrazine | 24469-50-9 | Benchchem [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrazole and pyridazinone derivatives utilizing tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate as a key building block. The resulting heterocyclic compounds, incorporating a tetrahydropyran moiety, are of significant interest in medicinal chemistry due to their potential as modulators of key signaling pathways implicated in various diseases.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The incorporation of a tetrahydropyran ring can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This document outlines the synthesis of two such classes of compounds: pyrazoles and pyridazinones, from a common precursor, this compound. Pyrazoles are known for a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties. Pyridazinones are also recognized for their diverse pharmacological effects, including cardiovascular and anti-inflammatory activities. The protocols provided are based on established synthetic methodologies for analogous compounds.
Synthesis of a Novel Tetrahydropyran-Substituted Pyrazole
The synthesis of pyrazoles can be efficiently achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this protocol, this compound is reacted with a β-ketoester. The initial product is a Boc-protected pyrazole, which can then be deprotected under acidic conditions.
Experimental Protocol: Synthesis of ethyl 5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate
Step 1: Cyclocondensation
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl 2-methyl-3-oxobutanoate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-(3-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl)(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected pyrazole from Step 1 in a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product, ethyl 5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate.
Quantitative Data
| Step | Product | Starting Material (Amount) | Reagent (Amount) | Solvent (Volume) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Boc-protected pyrazole | This compound (2.16 g, 10 mmol) | Ethyl 2-methyl-3-oxobutanoate (1.58 g, 11 mmol) | Ethanol (50 mL) | 6 | 78 | 85 |
| 2 | Final Pyrazole Product | Boc-protected pyrazole (3.25 g, 8.5 mmol) | 4M HCl in dioxane (20 mL) | Dioxane | 2 | 25 | 92 |
Synthesis of a Novel Tetrahydropyran-Substituted Pyridazinone
Pyridazinones can be synthesized by the reaction of a hydrazine with a γ-ketoacid. This protocol describes the synthesis of a tetrahydropyran-substituted pyridazinone, which may exhibit biological activities such as the inhibition of inflammatory pathways.
Experimental Protocol: Synthesis of 6-methyl-2-(tetrahydro-2H-pyran-4-yl)-4,5-dihydropyridazin-3(2H)-one
Step 1: Cyclization
-
In a round-bottom flask, dissolve levulinic acid (1.0 eq) and this compound (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired pyridazinone.
Quantitative Data
| Product | Starting Material (Amount) | Reagent (Amount) | Solvent (Volume) | Reaction Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 6-methyl-2-(tetrahydro-2H-pyran-4-yl)-4,5-dihydropyridazin-3(2H)-one | this compound (2.16 g, 10 mmol) | Levulinic acid (1.16 g, 10 mmol) | Glacial Acetic Acid (30 mL) | 5 | 118 | 78 |
Biological Context and Signaling Pathways
Many pyridazinone derivatives have been investigated as inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway and the NF-κB signaling pathway, both of which are central to inflammatory responses.[1][2][3][4][5][6][7][8][9][10] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines, making such compounds promising candidates for anti-inflammatory drugs.
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway and potential inhibition.
NF-κB Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. purformhealth.com [purformhealth.com]
Troubleshooting & Optimization
Optimizing reaction conditions for pyrazole synthesis with tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
Technical Support Center: Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of pyrazoles using tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate .
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this reaction?
A1: The most direct and widely used method for synthesizing pyrazoles from this compound is a variation of the Knorr pyrazole synthesis . This reaction involves the cyclocondensation of the hydrazine derivative with a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester or an α,β-unsaturated ketone).[1][2][3] The reaction typically proceeds under acidic or neutral conditions and results in the formation of the stable, aromatic pyrazole ring.[2]
Q2: What is the function of the 'tert-Butyl...carboxylate' (Boc) group on the starting hydrazine?
A2: The Boc group is a common protecting group for amines. In this context, it protects one of the nitrogen atoms of the hydrazine. After the cyclocondensation reaction to form the pyrazole ring, this Boc group will be attached to one of the ring nitrogens. It can be removed in a subsequent step, typically under acidic conditions, to yield the N-unsubstituted pyrazole if desired.[4]
Q3: How does the tetrahydropyran (THP) group influence the reaction?
A3: The bulky tetrahydro-2H-pyran-4-yl substituent on the hydrazine can introduce significant steric hindrance. This may slow down the reaction rate compared to smaller hydrazines like methylhydrazine or phenylhydrazine.[5] Consequently, more forcing conditions such as higher temperatures or longer reaction times may be necessary to achieve complete conversion.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. A systematic approach is crucial for diagnosis and optimization.
-
Incomplete Reaction: The steric bulk of the THP and Boc groups can hinder reactivity.[5]
-
Product Degradation: The pyrazole product may be sensitive to the reaction or workup conditions.[7]
-
Solution: If using high temperatures, monitor the reaction for the appearance of degradation products. If the product is acid-sensitive, ensure the workup procedure involves a careful and thorough neutralization step.[7]
-
-
Purification Losses: Significant product loss can occur during column chromatography or recrystallization.
-
Solution: Optimize your purification method. For chromatography, try different solvent systems to achieve better separation from impurities. For recrystallization, carefully select the solvent system and ensure slow cooling to maximize crystal formation.
-
Q2: How can I control the regioselectivity of my synthesis?
A2: Poor regioselectivity is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound, leading to a mixture of two regioisomers that are often difficult to separate.[7]
-
Underlying Principle: The outcome is determined by which carbonyl group of the 1,3-dicarbonyl is attacked first by the more nucleophilic nitrogen of the hydrazine.[1]
-
Optimization Strategies:
-
Modify the 1,3-Dicarbonyl: If possible, choose a symmetrical 1,3-dicarbonyl to avoid regioselectivity issues altogether.
-
Change Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity. The choice of solvent and catalyst (e.g., using a Lewis acid) can also influence which pathway is favored.
-
Q3: The reaction mixture turns dark, and TLC shows multiple side products. How can this be minimized?
A3: Discoloration and the formation of impurities are often attributed to the instability of hydrazine derivatives, especially at elevated temperatures.[8]
-
Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.
-
Use Milder Conditions: Attempt the reaction at a lower temperature for a longer duration.
-
Optimize pH: While many Knorr syntheses benefit from an acid catalyst (like a few drops of acetic acid), excess acid can sometimes promote side reactions.[2] Try running the reaction with only a catalytic amount of acid or even under neutral conditions.
Q4: I am having difficulty removing the Boc protecting group after forming the pyrazole. What is the recommended procedure?
A4: The Boc group is reliably cleaved under acidic conditions.
-
Standard Protocol: A common and effective method is to dissolve the Boc-protected pyrazole in a solvent like 1,4-dioxane or dichloromethane (DCM) and treat it with an excess of hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).[4]
-
Troubleshooting: If the reaction is sluggish, gentle warming may be required. Ensure you are using a sufficient excess of acid to drive the reaction to completion. Monitor the deprotection by TLC until all the starting material is consumed.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of various parameters on the synthesis of a pyrazole from this compound and a generic 1,3-dicarbonyl. Typical yields for related syntheses range from 70-95%.[9][10]
| Parameter | Condition A (Mild) | Condition B (Forcing) | Expected Outcome & Remarks |
| Solvent | Ethanol (EtOH) | N,N-Dimethylformamide (DMF) | EtOH is a standard choice.[1] DMF's higher boiling point allows for higher reaction temperatures, which may be needed due to steric hindrance.[1] |
| Temperature | Room Temperature (25°C) | Reflux (e.g., 100-150°C) | Room temperature may be too slow; reflux is often required to drive the reaction to completion.[2][9] |
| Catalyst | None (Neutral) | Acetic Acid (AcOH, catalytic) | A catalytic amount of acid often accelerates the initial condensation and subsequent cyclization steps.[2] |
| Reaction Time | 24 hours | 2-6 hours | Higher temperatures significantly reduce the required reaction time. |
| Expected Yield | Low to Moderate | Moderate to High | Condition B is generally expected to provide a higher yield for this sterically hindered substrate. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)-5-methyl-3-phenyl-1H-pyrazole-1-carboxylate
This protocol describes a representative Knorr-type synthesis using benzoylacetone as the 1,3-dicarbonyl compound.
-
Materials & Setup:
-
This compound (1.0 eq)
-
Benzoylacetone (1.05 eq)
-
Ethanol (or DMF), Glacial Acetic Acid
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reaction to be performed under a nitrogen atmosphere.
-
-
Procedure:
-
To the round-bottom flask, add this compound and benzoylacetone.
-
Add ethanol to form a solution or suspension (approx. 0.2 M concentration).
-
Add 3-5 drops of glacial acetic acid as a catalyst.[2]
-
Heat the mixture to reflux (approx. 80°C for ethanol) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 4-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected pyrazole.
-
Visualizations
Caption: General workflow for pyrazole synthesis and deprotection.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chim.it [chim.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in Fischer indole synthesis with tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Fischer indole synthesis, with a specific focus on reactions involving tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with this compound is resulting in a very low yield. What are the most likely causes?
Low yields in this specific reaction are often attributed to a combination of factors related to the sterically demanding nature of the hydrazine and the presence of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group. Key contributing factors include:
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Steric Hindrance: The bulky tetrahydro-2H-pyran and tert-butyl groups can impede the formation of the hydrazone intermediate and the subsequent[1][1]-sigmatropic rearrangement, which is a critical step in the indole ring formation.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[2] A catalyst that is too strong can lead to the cleavage of the Boc protecting group or degradation of the starting material or product, while a catalyst that is too weak may not be effective in promoting the necessary cyclization.
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[2] For sterically hindered substrates, finding the optimal balance to encourage the desired reaction without promoting side reactions is critical.
-
Side Reactions: The presence of the Boc group and the steric bulk can favor alternative reaction pathways, such as N-N bond cleavage, leading to byproducts instead of the desired indole.[2]
Q2: Can the Boc protecting group be cleaved under the acidic conditions of the Fischer indole synthesis?
Yes, the tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions. Strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at elevated temperatures can readily cleave the Boc group. This can lead to a mixture of protected and deprotected products, or subsequent undesired reactions of the deprotected hydrazine, complicating the purification and lowering the yield of the target indole. Milder acidic conditions or the use of Lewis acids should be considered.
Q3: I am observing multiple spots on my TLC analysis of the reaction mixture. What could these side products be?
Besides the unreacted starting materials and the desired indole product, several side products can form:
-
Deprotected Hydrazine/Indole: As mentioned, cleavage of the Boc group can lead to the corresponding unprotected compounds.
-
Products of N-N Bond Cleavage: This is a common side reaction in Fischer indole synthesis, especially with electron-donating groups or sterically hindered substrates, leading to the formation of aniline derivatives and other fragments.[2]
-
Aldol Condensation Products: If the ketone or aldehyde starting material has α-hydrogens, it can undergo self-condensation under acidic conditions.[2]
-
Tar and Polymeric Byproducts: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the formation of intractable tars.
Q4: Is a one-pot procedure, where the hydrazone is not isolated, suitable for this reaction?
Yes, a one-pot procedure can be advantageous.[3] For sterically hindered reactants, the formation of the hydrazone intermediate can be slow. Generating the hydrazone in situ and proceeding directly with the indolization without isolating the intermediate can minimize handling losses and may improve the overall yield by immediately subjecting the formed hydrazone to the cyclization conditions.
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is a common issue when working with sterically hindered hydrazines. The following workflow can help in troubleshooting this problem.
References
Improving regioselectivity in pyrazole synthesis with substituted hydrazines
Welcome to the technical support center for regioselective pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges in controlling regioselectivity when using substituted hydrazines.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?
A1: In pyrazole synthesis, regioselectivity refers to the preferential formation of one constitutional isomer over another. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the reaction can result in two different substitution patterns on the pyrazole ring, known as regioisomers.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1][3]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][4][5]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][4]
-
Electronic Effects: The electrophilicity of the carbonyl carbons is a major determinant. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial nucleophilic attack.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][2][6]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[1][7][8]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[4]
Q3: How can I definitively characterize the two different pyrazole regioisomers?
A3: The unambiguous characterization of pyrazole regioisomers is typically achieved using advanced nuclear magnetic resonance (NMR) techniques. While 1H and 13C NMR can confirm the presence of two isomers and their ratio, 2D NMR experiments are often required for definitive structural assignment.[3][9] Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool. A cross-peak between the protons of the N-substituent (e.g., N-methyl) and the proton of the adjacent substituent at the C5 position of the pyrazole ring can confirm their spatial proximity, thus identifying that specific regioisomer.[9][10] X-ray crystallography provides the most definitive structural proof if suitable crystals can be obtained.[11]
Troubleshooting Guide
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common problem when the electronic and steric properties of the two carbonyl groups in the 1,3-dicarbonyl compound are very similar.[2]
-
Solution 1: Change the Solvent. This is often the most effective solution. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[7] These non-nucleophilic solvents do not compete with the hydrazine for attack at the more reactive carbonyl group, leading to a significant increase in the formation of a single isomer.[7]
-
Solution 2: Modify the Reaction pH. Adjusting the pH can alter the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid (e.g., acetic acid or TsOH) can favor one reaction pathway.[1][5][6] Conversely, basic conditions can favor the attack of the more inherently nucleophilic nitrogen atom of the substituted hydrazine.[2]
-
Solution 3: Lower the Temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, which could potentially be a single regioisomer.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the inherent electronics and sterics of the substrates favor the formation of the unwanted isomer under standard conditions.[2]
-
Solution 1: Exploit pH Control. If the reaction is run under neutral or basic conditions, the more nucleophilic nitrogen of the substituted hydrazine typically attacks the more electrophilic carbonyl. To reverse selectivity, try running the reaction under acidic conditions. Protonation of the more basic nitrogen may force the reaction to proceed through the less nucleophilic nitrogen, leading to the opposite regioisomer.[1][12] For example, using arylhydrazine hydrochloride instead of the free base can completely reverse the regioselectivity.[12]
-
Solution 2: Use an Alternative Synthetic Strategy. If modifying the Knorr synthesis is unsuccessful, consider alternative methods like 1,3-dipolar cycloadditions or multicomponent reactions which proceed through different mechanisms and may offer complementary regioselectivity.[6][13]
Data Presentation
The choice of solvent is one of the most critical factors for controlling regioselectivity. The following table summarizes the effect of different solvents on the reaction of various 1,3-dicarbonyl compounds with substituted hydrazines.
Table 1: Effect of Solvent on Regioisomeric Ratio (A:B) in Pyrazole Synthesis
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B)¹ | Overall Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,1,1-Trifluoro-4-phenyl-2,4-butanedione | Methylhydrazine | Ethanol | 45:55 | 85 | |
| 1,1,1-Trifluoro-4-phenyl-2,4-butanedione | Methylhydrazine | TFE | >99:1 | 90 | |
| 1,1,1-Trifluoro-4-(2-furyl)-2,4-butanedione | Methylhydrazine | Ethanol | 43:57 | 82 | [7] |
| 1,1,1-Trifluoro-4-(2-furyl)-2,4-butanedione | Methylhydrazine | TFE | 98:2 | 95 | [7] |
| 1,1,1-Trifluoro-4-(2-thienyl)-2,4-butanedione | Methylhydrazine | Ethanol | 40:60 | 78 | |
| 1,1,1-Trifluoro-4-(2-thienyl)-2,4-butanedione | Methylhydrazine | TFE | 98:2 | 92 | |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 85:15 | - | [4] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | TFE | >95:5 | - | [4] |
¹ Isomer A corresponds to the N-substituted nitrogen being adjacent to R¹, and Isomer B corresponds to it being adjacent to R².
Experimental Protocols
Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using TFE
This protocol describes a general procedure for the regioselective synthesis of a pyrazole by reacting a 1,3-dicarbonyl compound with a substituted hydrazine in 2,2,2-trifluoroethanol (TFE), which has been shown to provide high regioselectivity.[7]
Materials:
-
1,1,1-Trifluoro-4-phenyl-2,4-butanedione
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Purification setup (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoro-4-phenyl-2,4-butanedione, 1.0 eq) in TFE (approx. 0.1-0.2 M concentration).
-
Addition of Hydrazine: While stirring at room temperature, slowly add methylhydrazine (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to reflux (TFE boiling point: ~78 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be isolated by either direct crystallization from an appropriate solvent system (e.g., ethanol/water) or by pouring the residue into ice-cold water to precipitate the product, followed by vacuum filtration.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.
-
Characterization: Confirm the structure and regiochemistry of the purified product using NMR (1H, 13C, 19F, and NOESY) and mass spectrometry.
Visualizations
Caption: Knorr synthesis pathways leading to two possible regioisomers.
Caption: Factors influencing the regiochemical outcome of pyrazole synthesis.
Caption: A logical workflow for troubleshooting poor pyrazole regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
Purification of pyrazoles synthesized from tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers purifying pyrazoles synthesized using tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate as a starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing pyrazoles from this compound?
A1: Common impurities include unreacted starting materials (the hydrazine derivative and the 1,3-dicarbonyl compound), regioisomers if an unsymmetrical dicarbonyl is used, and side-products from incomplete cyclization or degradation.[1][2] Phenylhydrazine derivatives, which are structurally related to the starting material, can also be sensitive to air and light, leading to colored impurities.[1] Additionally, if the Boc (tert-butoxycarbonyl) group is cleaved under the reaction conditions, you may have a mixture of protected and deprotected pyrazole products.
Q2: Which purification techniques are most effective for N-(tetrahydro-2H-pyran-4-yl)pyrazoles?
A2: The most effective purification techniques are column chromatography and recrystallization.[2][3][4]
-
Column Chromatography on silica gel is excellent for separating complex mixtures, including regioisomers.[1][4] However, due to the basic nature of the pyrazole ring, special precautions are often necessary.[4]
-
Recrystallization is highly effective for removing minor impurities and can yield very pure crystalline products, provided a suitable solvent system is identified.[3][4]
-
Liquid-Liquid Extraction is a crucial initial work-up step to remove inorganic salts and highly polar or non-polar impurities before proceeding to chromatography or recrystallization.[5][6]
Q3: How does the basicity of the pyrazole ring affect purification by silica gel chromatography?
A3: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This interaction can lead to several problems:
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Poor Separation and Peak Tailing: The compound may streak down the column instead of moving as a tight band.
-
Low or No Recovery: The product may bind irreversibly to the silica gel.[4]
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Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.
To mitigate these issues, it is highly recommended to use deactivated silica gel by preparing a slurry with a mobile phase containing a small amount of a base, such as 0.5-1% triethylamine.[4][7] Alternatively, using a different stationary phase like neutral alumina can be effective.[4]
Q4: My final product is colored (yellow or brown) instead of white. What is the cause?
A4: A yellow or brown coloration often indicates the presence of oxidized impurities.[4] Hydrazine derivatives and some pyrazoles can be sensitive to air and may oxidize over time.[1] The color could also be due to residual starting materials or byproducts from the synthesis.[4] If the color persists after chromatography, treating a solution of the product with activated charcoal before a final recrystallization can often remove colored impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: The Product Has "Oiled Out" or Fails to Crystallize
-
Question: After removing the solvent, my purified product is a thick oil or gum instead of a solid. What can I do?
-
Answer: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point or in the presence of significant impurities.[3]
-
Confirm Purity: First, analyze a small sample by Thin-Layer Chromatography (TLC) or LC-MS. If multiple spots are present, the impurities are likely preventing crystallization. Further purification by column chromatography is necessary.[4]
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Induce Crystallization: If the product is pure but remains an oil, you can try to induce crystallization. Scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites. Adding a "seed crystal" from a previous successful batch is also highly effective.[3][4]
-
Re-evaluate Solvent Choice: Try dissolving the oil in a minimal amount of a volatile solvent (like diethyl ether or dichloromethane) and then slowly adding a non-polar "anti-solvent" (like hexanes or pentane) until the solution becomes cloudy (turbid). Let it stand, and crystals may form. This process is known as precipitation or trituration.[4][7]
-
Issue 2: Low Yield After Column Chromatography
-
Question: I am losing a significant amount of my compound on the silica gel column. How can I improve the recovery?
-
Answer: Low recovery is a common problem when purifying basic compounds like pyrazoles on acidic silica gel.[4]
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent that contains 0.5-1% triethylamine.[4][7] This will neutralize the acidic sites on the silica surface and prevent your compound from binding irreversibly.
-
Optimize Eluent Polarity: Ensure your solvent system is appropriate. The ideal eluent should give your target compound an Rf value of 0.2-0.4 on TLC for good separation.[4] If the eluent is not polar enough, the compound won't move, and if it's too polar, it will elute too quickly with impurities.[4]
-
Consider "Dry Loading": If your crude product has poor solubility in the eluent, dissolve it in a minimal amount of a strong, volatile solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the packed column.[4] This technique often results in better separation and sharper bands.
-
Issue 3: TLC Shows Multiple Spots That Are Very Close Together
-
Question: My TLC plate shows two or more spots with very similar Rf values, which I suspect are regioisomers. How can I separate them?
-
Answer: Separating regioisomers is a common challenge in pyrazole synthesis.[1][2]
-
Optimize TLC Conditions: Systematically test a wide range of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate, DCM/methanol). Sometimes, a small change in the solvent mixture can significantly improve separation.
-
High-Performance Chromatography: If standard column chromatography is insufficient, using a longer column, a finer mesh silica gel, or an automated flash chromatography system can provide the higher resolution needed for difficult separations.
-
Fractional Recrystallization: If the isomers have different solubilities, it may be possible to separate them by fractional recrystallization.[3] This involves recrystallizing the mixture multiple times, each time collecting a fraction that is enriched in one of the isomers. This can be a tedious process but is sometimes effective.
-
Derivative Formation: In some cases, it may be easier to separate the isomers after converting them into derivatives (e.g., by forming acid addition salts) that have different physical properties.[1][5]
-
Data Presentation: Purification Method Comparison
The following table provides a general comparison of purification methods for pyrazole derivatives. Actual yields and purities will vary depending on the specific compound and the nature of the impurities.
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization | 85-95% | > 99% | 60-85% | Excellent for removing minor impurities if a suitable solvent is found.[4] |
| Column Chromatography | 50-90% | > 98% | 50-80% | Necessary for complex mixtures or isomers. Yield can be lower due to product adhesion to silica.[4] |
| Trituration/Precipitation | 70-90% | 90-97% | 70-90% | Good for removing highly soluble or insoluble impurities; less effective for closely related compounds.[4] |
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that provides good separation and an Rf value of ~0.3 for the target compound.[4]
-
Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. Add triethylamine to constitute ~0.5-1% of the total solvent volume (e.g., 0.5-1.0 mL in 100 mL of eluent). Stir the slurry well.[4]
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent. If the product is not very soluble, use the dry loading technique described in Troubleshooting Issue 2.[4] Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the solvent mixture, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[4]
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is soluble, e.g., ethanol, ethyl acetate) and heat the mixture gently until the solid is completely dissolved.[3]
-
Addition of Anti-Solvent: While the solution is still hot, add a "bad" or "anti-solvent" (one in which the compound is poorly soluble, e.g., water, hexanes) dropwise until the solution becomes faintly cloudy (persistent turbidity).[3] Add one or two more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.[4]
Visualizations
Caption: A standard workflow from crude reaction mixture to pure pyrazole product.
Caption: A decision tree for troubleshooting common pyrazole purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance with tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
Welcome to the technical support center for tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to steric hindrance in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
A1: this compound is a protected hydrazine derivative. The bulky tert-butoxycarbonyl (Boc) protecting group and the tetrahydropyran (THP) ring contribute to its significant steric bulk. It is often employed in the synthesis of complex heterocyclic compounds and as a linker in the development of novel therapeutics. Its sterically hindered nature can present challenges in achieving desired reactivity and yields.
Q2: How does the steric hindrance of this molecule affect its reactivity?
A2: The bulky tert-butyl and tetrahydropyran groups can shield the reactive hydrazine nitrogen, slowing down or preventing its nucleophilic attack on electrophiles. This can lead to low reaction yields, incomplete conversions, or the need for harsh reaction conditions. The orientation of the substituents on the THP ring can also influence the approach of reagents.
Q3: What are the most common reactions where steric hindrance is a significant issue with this compound?
A3: Steric hindrance is a primary concern in several key reactions, including:
-
Hydrazone formation: Reaction with sterically hindered ketones or aldehydes.
-
N-alkylation and N-arylation: Introducing substituents on the hydrazine nitrogen.
-
Cyclization reactions: Formation of heterocyclic rings where the hydrazine is a key component.
-
Palladium-catalyzed cross-coupling reactions: Where the hydrazine derivative acts as a nucleophile.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Reaction Yield | Steric Hindrance: The bulky nature of the reactants is preventing effective interaction. | 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation. 2. Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-72 hours) to maximize product formation. 3. Use of a Catalyst: Employ a suitable catalyst to facilitate the reaction. For hydrazone formation, aniline can be an effective catalyst. For cross-coupling reactions, consider palladium catalysts with specialized ligands.[1][2][3][4] 4. High-Pressure Conditions: In some cases, applying high pressure can favor the formation of the desired product by overcoming steric repulsion. |
| Incomplete Conversion | Equilibrium Limitations: The reaction may be reversible and reaching an equilibrium that favors the starting materials. | 1. Removal of Byproducts: If a small molecule like water is produced (e.g., in hydrazone formation), use a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product. 2. Use of Excess Reagent: Employing a molar excess of the less sterically hindered reaction partner can shift the equilibrium. |
| Side Product Formation | Alternative Reaction Pathways: Under forcing conditions (high temperature), alternative, undesired reaction pathways may become accessible. | 1. Optimize Reaction Conditions: Systematically screen different temperatures, solvents, and catalysts to find a window where the desired reaction is favored. 2. Use of Milder Reagents: Explore alternative, more reactive electrophiles or nucleophiles that can react under milder conditions. |
| Difficulty in Product Isolation/Purification | Similar Polarity of Product and Starting Material: The bulky, non-polar groups can make chromatographic separation challenging. | 1. Derivative Formation: Consider a temporary derivatization of the product or starting material to alter its polarity for easier separation. 2. Alternative Purification Techniques: Explore techniques such as crystallization or supercritical fluid chromatography (SFC). |
Experimental Protocols
Protocol 1: Catalytic Hydrazone Formation with a Sterically Hindered Ketone
This protocol describes a method for the formation of a hydrazone from this compound and a sterically hindered ketone, using aniline as a catalyst.[4]
Materials:
-
This compound
-
Sterically hindered ketone (e.g., 2,6-di-tert-butyl-1,4-benzoquinone)[5]
-
Aniline (catalyst)
-
Ethanol (solvent)
-
Trifluoroacetic acid (optional, for acid catalysis)[5]
-
Dean-Stark apparatus (optional)
-
Molecular sieves (4Å)
Procedure:
-
To a solution of the sterically hindered ketone (1.0 eq) in ethanol, add this compound (1.2 eq).
-
Add aniline (0.1 eq) to the reaction mixture.
-
If acid catalysis is desired, add a few drops of trifluoroacetic acid.[5]
-
For reactions where water is a byproduct, set up the reaction with a Dean-Stark apparatus or add activated 4Å molecular sieves to the flask.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Arylation
This protocol outlines a general procedure for the N-arylation of this compound with an aryl halide, employing a palladium catalyst and a specialized ligand.[1][2][3]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Toluene (solvent)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine PdCl₂(MeCN)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2.0 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.5 eq).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following tables provide a summary of hypothetical, yet plausible, quantitative data for reactions involving this compound, illustrating the impact of different strategies to overcome steric hindrance.
Table 1: Hydrazone Formation with 2,6-di-tert-butyl-1,4-benzoquinone
| Entry | Conditions | Time (h) | Yield (%) |
| 1 | Ethanol, reflux | 24 | < 10 |
| 2 | Ethanol, reflux, Aniline (0.1 eq) | 24 | 45 |
| 3 | Ethanol, reflux, Aniline (0.1 eq), Molecular Sieves | 24 | 65 |
| 4 | Toluene, reflux (Dean-Stark) | 24 | 55 |
| 5 | Toluene, reflux (Dean-Stark), Aniline (0.1 eq) | 18 | 78 |
Table 2: Palladium-Catalyzed N-Arylation with 4-Bromotoluene
| Entry | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂, P(t-Bu)₃ | 80 | 24 | 25 |
| 2 | PdCl₂(MeCN)₂, dppp | 80 | 24 | 55 |
| 3 | PdCl₂(MeCN)₂, dppp | 110 | 12 | 85 |
| 4 | Pd₂(dba)₃, XPhos | 110 | 12 | 92 |
Visualizations
Experimental Workflow for Overcoming Steric Hindrance
Caption: A workflow diagram illustrating troubleshooting steps for reactions hindered by sterics.
Decision Pathway for Catalyst Selection in N-Arylation
Caption: Decision tree for selecting a suitable catalyst system for N-arylation reactions.
References
- 1. Pd-catalyzed reaction of sterically hindered hydrazones with aryl halides: synthesis of tetra-substituted olefins related to iso-combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. heteroletters.org [heteroletters.org]
Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile building block, primarily utilized in reactions involving the formation of new carbon-nitrogen or nitrogen-nitrogen bonds. The most common applications include:
-
Reductive Amination: Reaction with aldehydes and ketones to form substituted hydrazines.
-
Pyrazole Synthesis: Cyclocondensation with 1,3-dicarbonyl compounds or other suitable precursors to form substituted pyrazoles.[1][2]
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to form N-aryl hydrazides.
-
Multi-component Reactions: Serving as the hydrazine component in one-pot syntheses of complex heterocyclic scaffolds like pyrano[2,3-c]pyrazoles.[3]
Q2: I am observing low yields in my pyrazole synthesis. What are the likely causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor the progress using TLC or LC-MS. Gently heating the reaction mixture can also drive it to completion.[2]
-
-
Suboptimal Catalyst: The choice and concentration of the catalyst are crucial.
-
Solution: For Knorr-type pyrazole syntheses, a catalytic amount of a protic acid like acetic acid is often sufficient. In some cases, a Lewis acid may improve yields.[2]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole.
-
Solution: Ensure the purity of your starting materials, as impurities can lead to side reactions.[1] Adjusting the reaction temperature and catalyst loading can also minimize byproduct formation.
-
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can form.[1]
Q3: I am having trouble with the Boc deprotection of my product. What are the common pitfalls and how can I avoid them?
A3: Boc deprotection is a standard transformation, but it can present challenges. Here are some common issues and their solutions:
-
Incomplete Deprotection: The Boc group is not fully removed.
-
Solution: Ensure you are using a sufficient excess of acid (e.g., trifluoroacetic acid or hydrochloric acid). If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary.
-
-
Side Reactions from the tert-Butyl Cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on your molecule.
-
Solution: Use a scavenger, such as triisopropylsilane (TIS) or anisole, to trap the tert-butyl cation. The choice of scavenger will depend on the specific functional groups present in your molecule.
-
Troubleshooting Guides
Reductive Amination
Issue: Low yield of the desired substituted hydrazine.
| Possible Cause | Troubleshooting Recommendation |
| Inefficient imine/hydrazone formation | Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation of the hydrazine with the carbonyl compound. The use of a dehydrating agent, such as molecular sieves, can also be beneficial. |
| Decomposition of the reducing agent | Ensure that the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is of high quality and handled under appropriate conditions (e.g., anhydrous for some reagents). |
| Steric hindrance | For sterically hindered aldehydes or ketones, a more reactive reducing agent or longer reaction times may be required. |
| Side reactions | Over-reduction of the carbonyl group to an alcohol can occur. Use a milder reducing agent that selectively reduces the iminium/hydrazonium ion. |
Buchwald-Hartwig Amination
Issue: Poor conversion in the palladium-catalyzed coupling of this compound with an aryl halide.
| Possible Cause | Troubleshooting Recommendation |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands often improve catalyst stability and activity. |
| Incorrect base | The choice of base is crucial for the success of the reaction. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. The optimal base will depend on the specific substrates and catalyst system. |
| Low reactivity of the aryl halide | Aryl chlorides are generally less reactive than aryl bromides or iodides. For less reactive halides, a more active catalyst system (e.g., a palladacycle precatalyst) or higher reaction temperatures may be necessary. |
| Ligand poisoning | The substrate or impurities in the starting materials may be coordinating to the palladium and inhibiting catalysis. Ensure all reagents are pure. |
Experimental Protocols
Protocol 1: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol is adapted from a known procedure for the synthesis of pyrano[2,3-c]pyrazoles using a hydrazine derivative.[3]
Reaction Scheme:
Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (5 mol%).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Alternatively, the mixture can be heated to 80°C to increase the reaction rate.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product can typically be collected by filtration, washed with cold ethanol, and dried under vacuum.[3]
-
If necessary, the crude product can be recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole.
Quantitative Data: While specific yield data for this exact reaction with this compound is not readily available in the literature, analogous four-component reactions using hydrazine hydrate typically provide good to excellent yields.[3]
| Aldehyde | Catalyst | Reaction Time | Yield (%) |
| Benzaldehyde | Piperidine | 20 min (RT) | 85-95 (expected) |
| 4-Chlorobenzaldehyde | Piperidine | 20 min (RT) | 80-90 (expected) |
| 4-Methoxybenzaldehyde | Piperidine | 20 min (RT) | 88-98 (expected) |
| Note: The yields provided are typical for analogous reactions and should be considered as a reference. Optimization may be required for specific substrates. |
Protocol 2: General Procedure for Reductive Amination
This is a general protocol for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.
Reaction Workflow:
Workflow for a typical reductive amination reaction.
Materials:
-
This compound
-
Aldehyde (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DCE (10 mL), add sodium triacetoxyborohydride (1.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Quantitative Data: The following table provides representative data for reductive amination reactions with various reducing agents.
| Reducing Agent | Solvent | Typical Yield (%) |
| Sodium Triacetoxyborohydride | DCE or THF | 80-95 |
| Sodium Cyanoborohydride | Methanol | 75-90 |
| Borane-Amine Complexes | Various | 70-90 |
| Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary. |
Catalyst Selection Summary
The following table summarizes catalyst choices for key reactions involving this compound.
| Reaction | Catalyst/Reagent Class | Specific Examples | Key Considerations |
| Reductive Amination | Borohydride Reagents | Sodium triacetoxyborohydride, Sodium cyanoborohydride | Mild and selective for the iminium/hydrazonium ion. |
| Borane Complexes | Borane-ammonia, Borane-pyridine | Can be used for more challenging substrates. | |
| Pyrazole Synthesis | Acid Catalysts | Acetic acid, p-Toluenesulfonic acid | Promotes the initial condensation step. |
| Lewis Acids | Zinc chloride, Boron trifluoride etherate | Can enhance reactivity for less reactive substrates. | |
| Buchwald-Hartwig Amination | Palladium Catalysts | Pd₂(dba)₃, Pd(OAc)₂ | A palladium(0) source is required for the catalytic cycle. |
| Ligands | Bulky electron-rich phosphines (e.g., XPhos, SPhos) | Essential for catalyst stability and activity. | |
| Bases | Sodium tert-butoxide, K₃PO₄, Cs₂CO₃ | The choice of base is critical and substrate-dependent. | |
| Boc Deprotection | Strong Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Standard conditions for Boc removal. |
| Scavengers | Triisopropylsilane (TIS), Anisole | Used to prevent side reactions from the tert-butyl cation. |
This technical support guide is intended to provide a starting point for your experimental work. The optimal conditions for any given reaction will depend on the specific substrates and desired outcome. We recommend performing small-scale optimization studies to identify the best catalyst, solvent, and reaction conditions for your particular application.
References
Effect of temperature on the stability of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and quality of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated place. For optimal stability, refrigeration at 2-8°C is advised. The container should be tightly sealed to protect it from moisture, as the compound is moisture-sensitive.
Q2: What are the known incompatibilities of this compound?
A2: this compound should be stored away from strong oxidizing agents and strong bases, as these can promote degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its structure, the compound is susceptible to degradation through several pathways:
-
Hydrolysis: The carbazate linkage can be cleaved under acidic or basic conditions.
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule, potentially generating gaseous products.
-
Oxidation: The hydrazine moiety is susceptible to oxidation.
Q4: What are the signs of degradation?
A4: Degradation may be indicated by a change in physical appearance (e.g., color change, clumping), the presence of unexpected spots on a TLC plate, or the appearance of additional peaks in an HPLC chromatogram.
Troubleshooting Guides
Issue 1: Inconsistent results in reactions using this compound.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify the storage conditions of the compound. Ensure it has been stored at the recommended temperature and protected from moisture.
-
Assess the purity of the compound using a suitable analytical method, such as HPLC or NMR, before use.
-
If degradation is suspected, it is recommended to use a fresh batch of the compound.
-
Issue 2: Appearance of unknown impurities in reaction mixtures.
-
Possible Cause: Degradation of this compound during the reaction.
-
Troubleshooting Steps:
-
Review the reaction conditions. Avoid high temperatures and the presence of strong acids, bases, or oxidizing agents if they are not essential for the desired transformation.
-
Perform a forced degradation study (see experimental protocols below) to identify potential degradation products and their retention times in your analytical method. This will help in confirming if the observed impurities are related to the degradation of the starting material.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Data Presentation: Illustrative Thermal Stability Data
| Temperature (°C) | Time (hours) | Purity (%) | Degradation (%) |
| 25 | 0 | 99.5 | 0.5 |
| 40 | 24 | 99.2 | 0.8 |
| 48 | 98.9 | 1.1 | |
| 60 | 24 | 97.5 | 2.5 |
| 48 | 96.0 | 4.0 | |
| 80 | 8 | 92.0 | 8.0 |
| 24 | 85.0 | 15.0 |
Note: This data is for illustrative purposes and actual degradation rates may vary.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) is typically used for these studies.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the samples with 1N NaOH before injection into the HPLC.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 1N HCl before injection.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
At specified intervals, dissolve a portion of the solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to UV light (254 nm) and visible light for a specified duration (e.g., in accordance with ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
Visualization
Technical Support Center: Analysis of Impurities in tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential impurities?
A common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with tert-butyl carbazate. This one-pot reaction is typically carried out in the presence of a reducing agent.
The primary potential impurities associated with this synthesis are:
-
Impurity A: Tetrahydro-2H-pyran-4-ol: Formed by the reduction of the starting ketone, tetrahydro-4H-pyran-4-one.
-
Impurity B: Di-tert-butyl 1,2-bis(tetrahydro-2H-pyran-4-yl)hydrazine-1,2-dicarboxylate (Tertiary Amine): Results from the over-alkylation of the desired product.
-
Impurity C: Di-tert-butyl hydrazine-1,2-dicarboxylate: A potential byproduct from the self-reaction of tert-butyl carbazate.[1]
-
Unreacted Starting Materials: Residual tetrahydro-4H-pyran-4-one and tert-butyl carbazate.
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References
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: Tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate vs. Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The classical Knorr pyrazole synthesis, the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, remains a cornerstone for constructing this critical heterocycle. The choice of hydrazine reagent is paramount, directly influencing the reaction's efficiency, the substitution pattern of the resulting pyrazole, and the overall synthetic strategy.
This guide provides an objective comparison between the workhorse reagent, hydrazine hydrate, and a more complex, protected hydrazine, tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. This comparison is supported by experimental data from the literature for hydrazine hydrate and a proposed synthetic route for the tert-butyl carbazate derivative, based on established chemical principles, to aid researchers in selecting the optimal building block for their pyrazole synthesis endeavors.
Performance Comparison
The selection of a hydrazine reagent significantly impacts the yield, reaction conditions, and the nature of the final pyrazole product. Hydrazine hydrate is a simple and highly reactive precursor for N-unsubstituted pyrazoles. In contrast, this compound offers a pathway to N-substituted pyrazoles bearing a medicinally relevant tetrahydropyran moiety, albeit through a multi-step process involving protection and deprotection.
Table 1: Quantitative Comparison of Reagents in Pyrazole Synthesis
| Parameter | This compound | Hydrazine Hydrate |
| Product | N-(tetrahydro-2H-pyran-4-yl)pyrazole (after deprotection) | N-unsubstituted pyrazole |
| Typical Starting Materials | 1,3-Diketones, β-Ketoesters | 1,3-Diketones, β-Ketoesters, Chalcones |
| Typical Reaction Conditions | 1. Reflux in solvent (e.g., Ethanol, Acetic Acid) 2. Deprotection (e.g., NaBH₄ in EtOH or TFA in DCM) | Reflux in solvent (e.g., Ethanol, Acetic Acid) |
| Typical Yield (%) | Yield is product-dependent and requires a two-step process. | 66-95%[1] |
| Key Features | Introduces a tetrahydropyran group at the N1 position; requires a deprotection step. | Most common and simplest hydrazine source for N-unsubstituted pyrazoles.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of pyrazoles using both reagents are provided below. Note that the protocol for this compound is a proposed route based on analogous reactions.
Protocol 1: Synthesis of 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (Proposed)
This protocol involves a two-step synthesis: the initial Knorr condensation to form the Boc-protected pyrazole, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of tert-butyl 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-1-carboxylate
-
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected pyrazole.
-
Step 2: Deprotection of the Boc Group
-
Materials:
-
tert-butyl 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the Boc-protected pyrazole (1.0 eq) in ethanol at room temperature.[2][3]
-
Add sodium borohydride (1.5-3.0 eq) portion-wise.[3]
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).[2][3]
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Protocol 2: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate
This protocol describes a standard Knorr pyrazole synthesis.
-
Materials:
-
Hydrazine hydrate
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, add acetylacetone (1.0 eq) to ethanol.
-
Slowly add hydrazine hydrate (1.0 eq) to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 3,5-dimethylpyrazole.
-
Reaction Pathways and Workflows
The following diagrams illustrate the synthetic workflows for pyrazole synthesis using both reagents.
Caption: Comparative workflow of pyrazole synthesis.
The following diagram details the experimental workflow for the Knorr pyrazole synthesis.
Caption: Experimental workflow for Knorr pyrazole synthesis.
Conclusion
Hydrazine hydrate remains the reagent of choice for the straightforward and high-yielding synthesis of N-unsubstituted pyrazoles. Its high reactivity and simplicity make it ideal for large-scale production and initial lead discovery efforts where the N1 position is unsubstituted.
This compound, while requiring a multi-step sequence including a final deprotection step, provides a valuable route to N-substituted pyrazoles incorporating the tetrahydropyran motif. This substituent is often employed in medicinal chemistry to enhance solubility and other pharmacokinetic properties. The use of the Boc protecting group allows for controlled introduction of the substituted hydrazine, potentially minimizing side reactions that can occur with more reactive, unprotected substituted hydrazines.
The choice between these two reagents will ultimately depend on the specific synthetic goal. For rapid access to a diverse range of N-unsubstituted pyrazoles, hydrazine hydrate is unparalleled. For the targeted synthesis of N-(tetrahydro-2H-pyran-4-yl)pyrazoles, the use of this compound, followed by deprotection, presents a feasible and strategic approach.
References
A Comparative Guide to tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate and Phenylhydrazine for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. This guide provides a detailed, objective comparison of two hydrazine derivatives: the aliphatic, protected tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate and the aromatic phenylhydrazine . This comparison, supported by available data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of reagents is crucial for reaction design and optimization. The following table summarizes the key properties of the two compounds. Data for this compound is limited due to its more specialized nature, and thus some values are predicted.
| Property | This compound | Phenylhydrazine |
| Structure | ||
| CAS Number | 693287-79-5 | 100-63-0 |
| Molecular Formula | C₁₀H₂₀N₂O₃ | C₆H₈N₂ |
| Molecular Weight | 216.28 g/mol | 108.14 g/mol |
| Appearance | Not available (likely a solid or oil) | Pale yellow to reddish-brown oily liquid or solid[1] |
| Melting Point | Not available | 19.5 °C[1] |
| Boiling Point | Not available | 243.5 °C (decomposes)[1] |
| Solubility | Not available | Slightly soluble in water; miscible with ethanol, ether, chloroform, and benzene[1] |
| Stability | Generally stable under normal conditions; the Boc protecting group is acid-labile. | Becomes red-brown on exposure to air[1]. |
Reactivity and Applications in Synthesis
The primary difference in reactivity between these two hydrazines stems from their electronic nature: this compound is an aliphatic hydrazine, while phenylhydrazine is aromatic.
This compound , featuring a Boc (tert-butoxycarbonyl) protecting group, is designed for controlled synthetic applications. The Boc group reduces the nucleophilicity of the hydrazine, making it more stable and allowing for selective reactions. The aliphatic nature of the tetrahydropyran ring means the nitrogen lone pairs are localized and inherently more nucleophilic than in aromatic hydrazines, although this is tempered by the electron-withdrawing effect of the Boc group. Its primary application lies in the synthesis of complex molecules where the tetrahydropyran moiety is a desired structural element, often found in bioactive compounds. The Boc group can be removed under acidic conditions to liberate the free hydrazine for subsequent reactions.
Phenylhydrazine is a widely used and versatile reagent in organic synthesis. The lone pair of electrons on the nitrogen adjacent to the phenyl ring is delocalized into the aromatic system, which reduces its nucleophilicity compared to simple alkylhydrazines[1]. It is a key reagent in the Fischer indole synthesis , a powerful method for constructing the indole nucleus, a common scaffold in pharmaceuticals[1]. Phenylhydrazine readily condenses with aldehydes and ketones to form phenylhydrazones, which then undergo acid-catalyzed cyclization.
Toxicity and Safety
A critical aspect of reagent selection is its toxicity and the necessary handling precautions. There is a significant difference in the known toxicity profiles of these two compounds.
| Feature | This compound | Phenylhydrazine |
| General Toxicity | Specific data is not available. However, the parent compound, tert-butyl carbazate, is classified as toxic if swallowed or in contact with skin, and causes skin and eye irritation. | Toxic by ingestion, inhalation, and skin absorption.[1] |
| Carcinogenicity | No data available. | Hydrazine and its derivatives are considered potential carcinogens. |
| Handling Precautions | Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation and contact with skin and eyes. | Handle in a well-ventilated fume hood with appropriate PPE. Avoid exposure to air, as it can oxidize. |
| LD50 (Oral, Rat) | No data available for the specific compound. For tert-butyl carbazate, LD50 data is not readily available, but it is classified as acutely toxic (Category 3). | 188 mg/kg |
Experimental Protocols: Comparative Fischer Indole Synthesis
To illustrate the difference in application, a general protocol for the Fischer indole synthesis is provided below, which can be adapted for both reagents. The key difference will be the initial deprotection step required for the Boc-protected hydrazine.
Objective: To synthesize a substituted indole from a ketone and a hydrazine derivative.
Materials:
-
This compound or Phenylhydrazine
-
An appropriate ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
-
Deprotecting agent (for the Boc-protected hydrazine, e.g., trifluoroacetic acid or HCl in dioxane)
-
Standard laboratory glassware and work-up reagents.
Experimental Workflow:
Procedure:
Part A: Deprotection of this compound (if applicable)
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add the deprotecting agent (e.g., trifluoroacetic acid) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete deprotection.
-
Neutralize the reaction mixture and extract the free hydrazine. The crude product may be used directly in the next step.
Part B: Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the hydrazine (either phenylhydrazine or the deprotected aliphatic hydrazine from Part A) and the ketone (1.0-1.2 equivalents) in a suitable solvent like ethanol or acetic acid.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added if not already used as the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes, monitoring the formation of the hydrazone by TLC.
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid or ZnCl₂) to the reaction mixture containing the hydrazone.
-
Heat the reaction mixture to the appropriate temperature (this can range from 80 °C to over 150 °C depending on the substrates and catalyst) and monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole derivative.
Conclusion
The choice between this compound and phenylhydrazine is dictated by the specific goals of the synthesis.
-
This compound is the reagent of choice when the tetrahydropyran motif is a desired structural component in the final molecule and when controlled reactivity is necessary. The Boc protecting group offers stability and allows for late-stage introduction of the reactive hydrazine functionality. Its toxicity is not well-characterized, but caution is warranted based on related structures.
-
Phenylhydrazine is a classic, highly effective, and economical reagent for the synthesis of a wide array of indole derivatives via the Fischer indole synthesis. Its reactivity is well-understood, but its significant toxicity necessitates stringent safety precautions.
For drug development professionals, the aliphatic nature of the tetrahydropyran-containing hydrazine may offer advantages in terms of physicochemical properties like solubility and metabolic stability in the final drug candidate compared to the aromatic phenyl-derived structures. However, the synthetic route is less direct due to the deprotection step. Ultimately, a careful consideration of the desired final product, synthetic efficiency, and safety protocols will guide the optimal choice of reagent.
References
Unveiling the Pyrazole Puzzle: A Guide to Structural Validation by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules, including the medicinally significant pyrazole scaffold. This guide provides a comprehensive comparison of NMR techniques for pyrazole structure validation, supported by experimental data and detailed protocols.
The inherent asymmetry in many substituted pyrazoles necessitates a robust analytical approach to definitively assign substituent positions and avoid mischaracterization. 1D NMR (¹H and ¹³C) provides the foundational data, while 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for confirming connectivity and spatial relationships.
At a Glance: NMR Fingerprints of the Pyrazole Core
The chemical environment of each proton and carbon in the pyrazole ring gives rise to a characteristic signal in the NMR spectrum. The following tables summarize typical chemical shifts and coupling constants, which serve as the primary data for structural interpretation.
Table 1: Typical ¹H NMR Chemical Shifts for the Pyrazole Ring in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity |
| H3 | 7.5 - 7.7 | Doublet or Singlet |
| H4 | 6.3 - 6.5 | Triplet or Doublet of Doublets |
| H5 | 7.5 - 7.7 | Doublet or Singlet |
| N-H | 10.0 - 13.0 | Broad Singlet |
Note: Chemical shifts can vary depending on the solvent and the electronic nature of substituents on the pyrazole ring.
Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrazole Ring in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C3 | 134 - 148 |
| C4 | 105 - 110 |
| C5 | 127 - 140 |
Table 3: Typical ¹H-¹H Coupling Constants for the Pyrazole Ring
| Coupling | J-value (Hz) |
| J₃,₄ | 1.7 - 2.5 |
| J₄,₅ | 2.5 - 3.1 |
| J₃,₅ | 0.5 - 1.0 |
Delving Deeper: 2D NMR for Unambiguous Assignments
While 1D NMR provides essential information, 2D NMR techniques are crucial for definitively connecting the pieces of the structural puzzle, especially for distinguishing between isomers.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for linking different spin systems within a molecule. For pyrazoles, HMBC correlations from a substituent's protons to the pyrazole ring carbons can definitively establish its position.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. NOESY is invaluable for determining the stereochemistry and conformation of molecules. For substituted pyrazoles, NOESY can confirm the spatial proximity of a substituent to a specific proton on the pyrazole ring.
The following diagram illustrates the logical workflow for validating a pyrazole structure using a combination of these NMR techniques.
References
Characterization of novel compounds synthesized with tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel compounds synthesized from tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, focusing on the promising pyrano[2,3-c]pyrazole scaffold. We delve into synthetic methodologies, offering a comparative analysis of different approaches, and present supporting experimental data on the biological activities of these compounds, particularly in the realms of anticancer and antiviral research.
Synthesis of Pyrano[2,3-c]pyrazole Derivatives
The synthesis of the pyrano[2,3-c]pyrazole core is efficiently achieved through a one-pot, four-component reaction. This method involves the condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative. In the context of this guide, the key starting material is this compound, which introduces the tetrahydropyran moiety to the final structure.
A general workflow for this multicomponent reaction is outlined below:
Caption: General experimental workflow for the synthesis and evaluation of novel pyrano[2,3-c]pyrazoles.
The reaction mechanism proceeds through a series of condensations and cyclizations, ultimately forming the fused heterocyclic system. The choice of catalyst and reaction conditions (e.g., conventional heating versus microwave irradiation) can significantly impact reaction times and yields.
The signaling pathway for the multicomponent synthesis of the pyrano[2,3-c]pyrazole scaffold is depicted below:
Caption: Simplified reaction pathway for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Comparative Performance Data
The biological activity of novel pyrano[2,3-c]pyrazole derivatives has been evaluated against various targets, demonstrating their potential as therapeutic agents. The following tables summarize the in vitro activity of a selection of these compounds against cancer cell lines and human coronavirus.
Table 1: Anticancer Activity of Pyrano[2,3-c]pyrazole Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) |
| 4k | 4-Chlorophenyl | 4-Fluorophenyl | HepG2 | 3.15 ± 0.29 |
| 4p | 4-Bromophenyl | 4-Fluorophenyl | HepG2 | 2.28 ± 0.23 |
| 4p | 4-Bromophenyl | 4-Fluorophenyl | Huh7 | 4.31 ± 0.39 |
| 4q | 4-Nitrophenyl | 4-Fluorophenyl | HepG2 | 5.62 ± 0.41 |
| 4r | 4-Methoxyphenyl | 4-Fluorophenyl | HepG2 | >10 |
Data sourced from a study on RalA inhibitors for hepatocellular carcinoma.[1]
Table 2: Antiviral Activity against Human Coronavirus 229E
| Compound ID | Modifications to Pyrano[2,3-c]pyrazole Core | IC50 (µg/mL) | Selectivity Index (SI) |
| 6 | Thiophene and phenyl substitutions | 44.78 | 7.6 |
| 7 | Thiophene and substituted phenyl | 359.5 | 4.3 |
| 14 | Fused pyrimidine ring | 70.3 | 6.5 |
| 18 | Fused pyrimidine and thiophene rings | 27.8 | 12.6 |
| Tipranavir | Positive Control | 13.32 | - |
Data sourced from a study on pyrano[2,3-c]pyrazole derivatives as potential human coronavirus inhibitors.[2]
Experimental Protocols
General Procedure for the Four-Component Synthesis of 6-Amino-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles:
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and this compound (1 mmol) is prepared in a suitable solvent, such as ethanol (10 mL). A catalytic amount of a base, for example, piperidine (2-3 drops), is added to the mixture. The reaction can be carried out under two different conditions for comparison:
-
Conventional Heating: The reaction mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a suitable power (e.g., 150-300 W) for a shorter duration, typically 5-15 minutes.
Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Comparison with Alternatives
The primary alternative to the multicomponent synthesis of pyrano[2,3-c]pyrazoles is a stepwise synthetic approach. While a stepwise synthesis allows for the isolation and purification of intermediates, it is generally more time-consuming, requires more reagents and solvents, and often results in lower overall yields compared to the one-pot multicomponent reaction.
The use of microwave irradiation as an alternative to conventional heating offers significant advantages, including drastically reduced reaction times and often improved yields. Furthermore, the selection of different catalysts, such as basic catalysts (e.g., piperidine, triethylamine) or acidic catalysts (e.g., Lewis acids), can influence the reaction rate and selectivity, providing alternative avenues for optimization.
The biological activity data presented in Tables 1 and 2 highlight the importance of the substituents on the pyrano[2,3-c]pyrazole core. Structure-activity relationship (SAR) studies, as suggested by the varying IC50 values, indicate that modifications at the R1 and R2 positions, as well as further annulation to the core structure, can significantly modulate the biological potency of these compounds. This provides a clear rationale for the continued synthesis and evaluation of a diverse library of derivatives based on this versatile scaffold.
References
A Comparative Analysis of Deprotection Strategies for N-Boc-Hydrazones
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for the protection of nitrogen functionalities, including hydrazones. Its stability under a range of conditions and susceptibility to cleavage under specific protocols make it a versatile choice. However, the selection of an appropriate deprotection method is critical to ensure high yields and maintain the integrity of the target molecule. This guide provides a comparative analysis of common deprotection strategies for N-Boc-hydrazones, supported by experimental data and detailed protocols.
The optimal deprotection method for an N-Boc-hydrazone is contingent on the overall molecular architecture, including the presence of other sensitive functional groups. The primary strategies can be broadly categorized as acidic, thermal, reductive, and oxidative methods.
Comparative Overview of Deprotection Methods
The following table summarizes the performance of various deprotection methods for N-Boc-hydrazones based on typical experimental outcomes.
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable. | Harsh conditions can cleave other acid-labile groups. |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available. | Can be corrosive; dioxane is a hazardous solvent. | |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent (DES), Methanol | RT | 10 - 30 min | >95% | Mild, fast, and environmentally benign. | DES may require specific preparation. | |
| Thermal Cleavage | Water (Boiling) | Water | 100 | 10 - 15 min | 90-97% | Neutral, environmentally friendly, and fast. | High temperature can be detrimental to sensitive molecules. |
| Reductive Cleavage | Samarium(II) Iodide (SmI₂) | THF, MeOH | RT | 5 - 30 min | Substrate Dependent | Mild and chemoselective for certain substrates. | Reagent is sensitive to air and moisture. |
| Oxidative Cleavage | Ozone (O₃) | DCM, MeOH | -78 | Variable | Substrate Dependent | Cleaves the C=N bond of the hydrazone as well. | Requires specialized equipment (ozonizer). |
| Lead(IV) Acetate (Pb(OAc)₄) | DCM, Acetic Acid | RT | 1 - 3 h | Substrate Dependent | Can effect cleavage of the N-N bond. | Lead reagents are toxic. |
Experimental Protocols
Below are detailed methodologies for key deprotection experiments.
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general and widely applicable method for the Boc deprotection of hydrazones.
Materials:
-
N-Boc-hydrazone
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-hydrazone (1.0 equiv) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product, typically the TFA salt of the deprotected hydrazone, can be used directly or purified further by neutralization with a mild base (e.g., saturated NaHCO₃ solution) and extraction with an organic solvent.
Protocol 2: Thermal Deprotection using Boiling Water
This method offers a neutral and environmentally friendly alternative to acidic deprotection.
Materials:
-
N-Boc-hydrazone
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the N-Boc-hydrazone (1.0 mmol) in deionized water (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes.
-
Cool the reaction mixture to room temperature.
-
If the product is soluble in organic solvents, extract with an appropriate solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected hydrazone.
Decision Pathway for Deprotection Method Selection
The choice of deprotection method is crucial for the success of a synthetic sequence. The following diagram illustrates a logical workflow for selecting the most appropriate method based on the substrate's properties and the desired outcome.
Caption: Decision tree for selecting an N-Boc-hydrazone deprotection method.
Mechanism of Acid-Catalyzed Deprotection
The most common method for N-Boc deprotection proceeds via an acid-catalyzed mechanism. The following diagram outlines the key steps involved.
Caption: Mechanism of acid-catalyzed deprotection of N-Boc-hydrazones.
A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Pyrazoles
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles, the choice of reagents is a critical determinant of reaction efficiency, yield, and environmental impact. While the classical Knorr pyrazole synthesis employing hydrazine hydrate has been a long-standing methodology, a range of alternative reagents and techniques have emerged, offering significant advantages in terms of safety, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable synthetic strategy.
Performance Comparison of Key Reagents and Methods
The following tables summarize the performance of various reagents and methods for the synthesis of substituted pyrazoles, highlighting key differences in yield, reaction time, and conditions.
Table 1: Comparison of Hydrazine-Surrogates with Hydrazine Hydrate
| Reagent/Method | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Hydrazine Hydrate | - Most common and simplest hydrazine source.[1]- Used for the synthesis of N-unsubstituted pyrazoles.[1]- Highly reactive and often used in excess.[1] | Reflux in ethanol or acetic acid.[1] | 66-95%[1] |
| Phenylhydrazine | - Introduces a phenyl group at the N1 position.[1]- Widely used for creating 1-phenylpyrazole derivatives.[1]- Can influence the regioselectivity of the reaction.[1] | Room temperature to reflux in solvents like ethanol or ionic liquids.[1][2] | 79-95%[1] |
| Semicarbazide Hydrochloride | - A safer alternative to toxic and volatile hydrazine.[3][4]- Used for the synthesis of N-unsubstituted pyrazoles.[3]- "On water" synthesis offers a green chemistry approach.[3][4] | Reflux in water.[3] | 85-98%[3] |
| Tosylhydrazones | - Used as diazo precursors in the Bamford-Stevens reaction.[5]- Allows for the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds.[5][6][7]- Can be used in one-pot syntheses.[5] | Base-mediated decomposition, often with microwave activation.[5][6][7] | High yields, often >90%[5] |
Table 2: Comparison of Synthetic Methodologies
| Synthetic Method | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Conventional Heating | - Traditional method involving heating with an oil bath or hot plate.[8]- Often requires longer reaction times and higher temperatures.[8] | Varies depending on reagents, typically refluxing for several hours. | <70% for some pyrazoline syntheses.[8] |
| Microwave-Assisted Synthesis (MAOS) | - Drastically reduced reaction times (minutes vs. hours).[9][10]- Improved yields and cleaner reactions.[9][10]- Aligns with green chemistry principles.[9][11] | Microwave irradiation at a specific power and temperature.[9][12] | 82-96% for some derivatives.[10] |
| One-Pot, Multi-Component Reactions | - Combines multiple reaction steps in a single vessel, improving efficiency.[13][14]- Reduces waste and purification steps.[13]- Allows for the synthesis of complex pyrazoles from simple starting materials.[13][15] | Varies, can be performed under conventional heating or microwave irradiation.[12][13] | Good to excellent yields, often >80%.[15][16] |
| Solvent-Free Synthesis | - Environmentally friendly approach that eliminates the use of hazardous solvents.- Often coupled with microwave assistance for enhanced reaction rates.[12] | Neat reaction mixture, often with a catalyst, heated conventionally or with microwaves.[12] | 51-98% for certain pyrazolones.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: "On Water" Synthesis of Pyrazoles using Semicarbazide Hydrochloride
This protocol describes an environmentally friendly synthesis of N-unsubstituted pyrazoles.[3]
Materials:
-
1,3-Dicarbonyl compound (e.g., 4-aryl-2,4-diketoesters) (1 mmol)
-
Semicarbazide hydrochloride (1 mmol)
-
Water (10 ml)
Procedure:
-
A mixture of the 1,3-dicarbonyl compound (1 mmol), semicarbazide hydrochloride (1 mmol), and water (10 ml) is placed in a round-bottom flask.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling the reaction mixture overnight in a refrigerator, the precipitated product is collected by filtration and dried.
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from Chalcones
This protocol outlines a rapid synthesis of pyrazole derivatives from chalcones using microwave irradiation.[9]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
In a microwave reactor vial, combine the chalcone (1.0 mmol), hydrazine derivative (1.2 mmol), ethanol (5 mL), and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable power and for a specific time (e.g., 300 W for 1-5 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol details a one-pot, three-component reaction for the synthesis of 3,5-disubstituted pyrazoles.[13]
Materials:
-
Araldehyde (e.g., Benzaldehyde) (2 mmol)
-
Methyl ketone (e.g., Acetophenone) (2 mmol)
-
Hydrazine dihydrochloride (2 mmol)
-
Sodium acetate trihydrate (2 mmol)
-
Ethanol
Procedure:
-
A mixture of the araldehyde (2 mmol), methyl ketone (2 mmol), hydrazine dihydrochloride (2 mmol), and sodium acetate trihydrate (2 mmol) in ethanol is refluxed for 30 minutes to form the pyrazoline intermediate.
-
Without isolating the pyrazoline, the reaction mixture is treated with an in-situ generated bromine solution (from KBrO₃ and KBr in an acidic medium) under cold conditions to oxidize the pyrazoline to the corresponding pyrazole.
-
The final product is purified by crystallization.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of different synthetic strategies for substituted pyrazoles.
Caption: General workflow of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 7. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. worldresearchersassociations.com [worldresearchersassociations.com]
- 14. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 15. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Hydrazine Derivatives in Heterocyclic Synthesis: A Yield-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of hydrazine derivatives is a critical determinant in the synthesis of nitrogen-containing heterocyclic compounds, profoundly influencing reaction yields, regioselectivity, and overall efficiency. This guide offers an objective comparison of the performance of various hydrazine derivatives in the synthesis of key heterocyclic scaffolds, supported by experimental data.
Data Summary: Yield Comparison of Hydrazine Derivatives
The following tables summarize the reported yields for the synthesis of pyrazoles, indoles (via Fischer Indole Synthesis), and pyridazines using different hydrazine derivatives. These tables are designed to provide a clear and structured overview for easy comparison of product performance.
Pyrazole Synthesis
The synthesis of pyrazoles, commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or other suitable precursors, is a cornerstone of heterocyclic chemistry. The choice between simple hydrazine hydrate and substituted hydrazines can significantly impact the yield and regioselectivity of the reaction.
| Hydrazine Derivative | Substrate | Reaction Conditions | Product | Yield (%) |
| Hydrazine Hydrate | β-arylchalcones | H₂O₂, Dehydration | 3,5-diaryl-1H-pyrazoles | - |
| Hydrazine Hydrate | Chromones | Suzuki coupling followed by reaction with hydrazine hydrate | 3,4-diarylpyrazoles | 48-95[1][2] |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO catalyst | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95[3] |
| Arylhydrazines | 1,3-diketones | N,N-dimethylacetamide, room temperature | 1-aryl-3,4,5-substituted pyrazoles | 59-98[3] |
| Methylhydrazine | Ethyl acetoacetate | - | 1,3-Dimethyl-5-pyrazolone | 66-100[4] |
| Phenylhydrazine | Ethyl acetoacetate | - | 1-Phenyl-3-methyl-5-pyrazolone | 93-100[4] |
| tert-Butylhydrazine | Non-symmetrical enaminodicketones | - | Pyrazoles | 74-94[1] |
| Carboxymethylhydrazine | Non-symmetrical enaminodicketones | - | NH-pyrazoles | 74-94[1] |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions. Recent studies have shown that modifications to the hydrazine moiety can lead to improved yields and milder reaction conditions.
| Hydrazine Derivative | Substrate | Reaction Conditions | Product | Yield (%) |
| Alkylated Hydrazines | Aryl/Heteroaryl Ketones | Lower temperatures | Indole products | Higher yields compared to unalkylated counterparts[5] |
| Phenylhydrazine | Ketone | Polyphosphoric acid trimethylsilyl ester (PPSE) | Arcyriaflavin A | 68[6] |
| Phenylhydrazine Hydrochloride | Ketone | Acetic acid, 80 °C | Tubifolidine precursor | - |
| Phenylhydrazine | Pyrrole derivative | Polyphosphoric acid (PPA) in THF, reflux | Lycogarubin C | 49[7] |
| Phenylhydrazine Hydrochloride | Optically active cyclohexanone | Methanesulfonic acid (MsOH) in MeOH, reflux | Tricyclic indole | 84[7] |
| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid, room temperature | Methyl indolenines | High[8] |
| o,m-Tolylhydrazine hydrochlorides | 2-Methylcyclohexanone | Acetic acid, room temperature | Methyl indolenines | High[8] |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic acid, reflux | Nitroindolenines | - |
Pyridazine Synthesis
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis often involves the reaction of hydrazine or its derivatives with 1,4-dicarbonyl compounds or their equivalents.
| Hydrazine Derivative | Substrate | Reaction Conditions | Product | Yield (%) |
| Hydrazine Hydrate | 3-Chloropyridazine derivative | Reflux | Hydrazinopyridazine derivative | - |
| Hydrazine Hydrate | 1,2-Diacyl fulvenes | - | Aryl substituted pyridazines | 43-71[9] |
| Hydrazine Hydrate | γ-ketoacids | Cyclocondensation | Hydroxydihydropyridazinones | - |
| Hydrazine | Pyran-2-ones | Boiling | 1,4-Dihydropyridazine | High[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the synthesis of pyrazole and indole derivatives.
Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
This protocol is adapted from the work of Gosselin et al.[3] for the regioselective synthesis of pyrazoles.
Materials:
-
1,3-Diketone (1.0 equiv)
-
Arylhydrazine (1.0 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a solution of the 1,3-diketone in N,N-dimethylacetamide, add the arylhydrazine at room temperature.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3,4,5-substituted pyrazole.
Fischer Indole Synthesis of a Tricyclic Indole
This protocol is based on the synthesis of a precursor to (−)-mersicarpine as described in the literature.[7]
Materials:
-
Optically active cyclohexanone (1.0 equiv)
-
Phenylhydrazine hydrochloride (1.2 equiv)
-
Methanesulfonic acid (MsOH)
-
Methanol (MeOH)
Procedure:
-
To a solution of the optically active cyclohexanone in methanol, add phenylhydrazine hydrochloride.
-
Add methanesulfonic acid to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the tricyclic indole.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of heterocyclic compounds using hydrazine derivatives, from starting materials to the final purified product.
Caption: Generalized workflow for heterocyclic synthesis using hydrazine derivatives.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Differentiating Pyrazole Regioisomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in ensuring the efficacy and safety of novel chemical entities. The synthesis of pyrazoles, particularly from unsymmetrical precursors, often yields a mixture of regioisomers, which can possess distinct physicochemical and biological properties. This guide provides a comparative overview of key spectroscopic techniques for the analysis of these isomers, supported by experimental data and detailed protocols.
Spectroscopic Techniques for Regioisomer Differentiation
The primary challenge in analyzing pyrazole regioisomers lies in their often subtle structural differences. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools for this purpose, each providing unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for the structural assignment of pyrazole regioisomers. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., NOESY, HMBC) NMR experiments provide a wealth of information on proton and carbon environments, as well as through-space and through-bond connectivities.
Key Differentiating Features in NMR:
-
¹H NMR Chemical Shifts: The chemical shifts of protons on the pyrazole ring and its substituents are highly sensitive to their electronic environment. Protons on carbon atoms adjacent to different nitrogen atoms (N1 vs. N2) will exhibit distinct chemical shifts. For instance, in N-substituted pyrazoles, the chemical shift of the H5 proton is often influenced by the nature of the substituent on the N1 nitrogen due to proximity.
-
¹³C NMR Chemical Shifts: Similar to ¹H NMR, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are indicative of the substitution pattern. The carbon atom bearing a substituent will have a characteristic chemical shift, allowing for differentiation between, for example, a 3-substituted and a 5-substituted pyrazole.[1][2]
-
2D NMR (NOESY and HMBC): These techniques are invaluable for unambiguous assignments.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space interactions between protons. A key application is the observation of a cross-peak between a proton on the N1-substituent and the H5 proton of the pyrazole ring, confirming their spatial proximity and thus the regioisomeric structure.[3] The absence of this correlation would suggest the alternative regioisomer.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For example, a ³J C-H coupling between the protons of an N-methyl group and the C5 carbon of the pyrazole ring can definitively establish the point of attachment.[3]
-
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Regioisomers
| Compound/Regioisomer | Spectroscopic Data | H3/H5 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| 3-Methylpyrazole | ¹H NMR (CDCl₃) | ~7.4 (H5) | - | ~6.1 | - | [4] |
| ¹³C NMR (CDCl₃) | - | ~148 | ~105 | ~134 | [4] | |
| 1,3,5-Trisubstituted Pyrazole (Regioisomer A) | ¹H NMR (CDCl₃) | 6.63 (H-arom) | - | - | - | [3] |
| HMBC Correlation | N-Me (3.35) to C5 (142.14) | - | - | - | [3] | |
| 1,3,5-Trisubstituted Pyrazole (Regioisomer B) | ¹H NMR (CDCl₃) | - | - | - | - | [3] |
| HMBC Correlation | N-Me (3.48) to C3 (148.76) | - | - | - | [3] | |
| 4-Halogenated-1H-pyrazoles (in CD₂Cl₂) | ¹H NMR | 7.5 - 7.8 | - | - | - | [5] |
Note: Chemical shifts can vary depending on the solvent and other substituents on the pyrazole ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying volatile pyrazole isomers in a mixture.[6] While regioisomers have identical molecular weights, their fragmentation patterns in the mass spectrometer can exhibit subtle but significant differences.
Key Differentiating Features in GC-MS:
-
Retention Time: The separation of regioisomers is achieved based on their different boiling points and interactions with the GC column stationary phase.
-
Mass Fragmentation Patterns: Electron Ionization (EI) mass spectra can show variations in the relative abundances of fragment ions, providing a fingerprint for each isomer.[6] Careful analysis of these fragmentation pathways is crucial for identification.
Table 2: GC-MS Analysis Parameters for Pyrazole Isomers
| Parameter | Specification | Purpose | Reference |
| GC Column | Typically a non-polar or medium-polarity column (e.g., DB-5ms) | Separation of isomers based on boiling point differences. | [6] |
| Temperature Program | Optimized gradient (e.g., 50°C to 250°C) | To achieve baseline separation of closely eluting isomers. | [6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | To induce reproducible fragmentation for spectral library matching. | [6] |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To detect and quantify fragment ions. | [6] |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman can provide complementary information for distinguishing pyrazole regioisomers. The vibrational modes of the pyrazole ring and its substituents are sensitive to the overall molecular symmetry and substitution pattern.
Key Differentiating Features in IR/Raman:
-
N-H Stretching: In N-unsubstituted pyrazoles, the N-H stretching frequency can be influenced by hydrogen bonding, which may differ between crystalline forms of regioisomers.
-
Ring Vibrations: The frequencies of the pyrazole ring stretching and bending vibrations can shift depending on the position of substituents.
-
Out-of-Plane Bending: These modes can be particularly useful for identifying the substitution pattern on the aromatic ring.
While IR and Raman can show differences between isomers, they are often used in conjunction with NMR and MS for definitive structural assignment.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis (General Procedure)
The Knorr pyrazole synthesis is a classic and versatile method for preparing pyrazoles.[7][8]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., a few drops of concentrated H₂SO₄)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution. If using a salt, neutralize it with a base. The reaction can be exothermic.
-
If required, add the acid catalyst.
-
Heat the reaction mixture under reflux for 1-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to separate the regioisomers.
Protocol 2: NMR Sample Preparation and Analysis
Materials:
-
Pyrazole sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR tube
Procedure:
-
Dissolve the pyrazole sample in the deuterated solvent containing the internal standard in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
For detailed structural elucidation, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY.
-
Process the spectra (Fourier transformation, phasing, baseline correction).
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Analyze the chemical shifts, coupling constants, and cross-peaks to determine the structure of the regioisomers.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for pyrazole synthesis and the logical approach to spectroscopic analysis for regioisomer differentiation.
Caption: General workflow for the synthesis and separation of pyrazole regioisomers.
Caption: Logical workflow for the spectroscopic analysis and structure elucidation of pyrazole regioisomers.
Caption: Diagram illustrating a key NOE interaction for regioisomer assignment.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

